Pandamarilactonine A
説明
3-methyl-5-[4-[2-(4-methyl-5-oxo-2H-furan-2-yl)pyrrolidin-1-yl]butylidene]furan-2-one has been reported in Pandanus amaryllifolius and Pandanus with data available.
特性
IUPAC Name |
3-methyl-5-[4-[2-(4-methyl-5-oxo-2H-furan-2-yl)pyrrolidin-1-yl]butylidene]furan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-12-10-14(22-17(12)20)6-3-4-8-19-9-5-7-15(19)16-11-13(2)18(21)23-16/h6,10-11,15-16H,3-5,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSICZNIIIPFAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)C2CCCN2CCCC=C3C=C(C(=O)O3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Elucidating the Intricate Architecture of Pandamarilactonine A: A Technical Guide to NMR Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the structure elucidation of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius, with a focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. The determination of its complex molecular framework, including the revision of its relative stereochemistry, serves as a case study in the power of modern spectroscopic techniques in natural product chemistry.
Introduction
This compound is a member of the Pandanus alkaloids, a family of compounds characterized by a pyrrolidinyl α,β-unsaturated γ-lactone moiety. The initial structural hypothesis was established through extensive spectroscopic analysis, primarily utilizing one- and two-dimensional NMR techniques.[1] Subsequent total synthesis of this compound and its stereoisomers led to a crucial revision of the initially proposed relative stereochemistry, highlighting the synergy between spectroscopic analysis and synthetic chemistry in unequivocally defining complex molecular structures.[2] This guide provides a comprehensive overview of the NMR data and methodologies that were instrumental in this process.
Data Presentation: NMR Spectroscopic Data of this compound
The structural backbone of this compound was pieced together by meticulous analysis of its ¹H and ¹³C NMR spectra. The chemical shifts are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).
¹H and ¹³C NMR Data
While a complete, consolidated table of all NMR data for this compound is not available in a single source, the following table compiles the key reported chemical shifts that were crucial for its structure determination. The numbering scheme is based on the elucidated structure.
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH), Multiplicity, J (Hz) |
| 2' | - | 3.18 (ddd, J = 7.4, 6.6, 6.6) |
| 3' | - | - |
| 4' | - | - |
| 5' | - | - |
| 2 | 174.3 | - |
| 3 | 130.7 | - |
| 4 | 147.7 | 7.13 (ddd, J = 1.6, 1.6, 0.8) |
| 5 | 83.8 | 4.73 (ddd, J = 6.6, 1.9, 1.6) |
| 6 | 10.7 | 1.93 (s) |
| γ-alkylidene lactone moiety | - | - |
Note: The table represents a compilation of partially reported data from the literature. A complete assignment would require access to the original raw data or its comprehensive publication.
Experimental Protocols
The structure of this compound was determined through a suite of NMR experiments. While the exact acquisition parameters from the original studies are not fully detailed in the available literature, the following represents a standard methodology for such an analysis.
General: All NMR spectra would be recorded on a high-field spectrometer (e.g., 400 or 500 MHz for ¹H) using a standard probe. The solvent would typically be deuterated chloroform (B151607) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR: The ¹H NMR spectrum is acquired to determine the proton chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants. This provides initial information about the electronic environment and connectivity of the protons.
-
¹³C NMR: The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule, indicating the types of carbon present (e.g., carbonyls, alkenes, aliphatic).
-
DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment is used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum reveal the connectivity of proton spin systems, allowing for the tracing of molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is crucial for assigning carbon resonances based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is one of the most powerful experiments for piecing together the molecular skeleton by connecting fragments that are not directly bonded through protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments identify protons that are close to each other in space, irrespective of their bonding connectivity. The intensity of the cross-peaks is related to the internuclear distance, providing crucial information for determining the relative stereochemistry of the molecule.
Mandatory Visualization: Deciphering the Molecular Blueprint
The following diagrams, generated using the DOT language, illustrate the logical workflow and key correlations that were instrumental in assembling the structure of this compound.
Experimental Workflow for Structure Elucidation
Caption: Workflow for the structure elucidation of this compound.
Key HMBC Correlations for Structural Assembly
Caption: Key HMBC correlations connecting the two main fragments of this compound.
Conclusion
The structure elucidation of this compound is a testament to the indispensable role of NMR spectroscopy in modern natural product research. Through a combination of 1D and 2D NMR experiments, the planar structure and the connectivity of the molecule were established. The initial stereochemical assignment, however, required revision based on total synthesis, underscoring the importance of a multifaceted approach to confirm complex molecular architectures. This guide provides a foundational understanding of the spectroscopic journey that led to the definitive structure of this compound, offering valuable insights for researchers in the field of natural product chemistry and drug discovery.
References
The Enigmatic Stereochemistry of Pandamarilactonine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from the leaves of the Southeast Asian plant Pandanus amaryllifolius, has garnered significant interest due to its unique chemical architecture. This technical guide provides an in-depth analysis of the elucidation of its absolute configuration and stereochemistry, a journey marked by spectroscopic analysis, biomimetic and asymmetric total synthesis, and a crucial revision of its initially proposed structure. This document summarizes key quantitative data, details the pivotal experimental methodologies, and presents logical workflows to offer a comprehensive resource for researchers in natural product chemistry and drug development.
Introduction
This compound is a member of the Pandanus alkaloids, a family of natural products characterized by a pyrrolidinyl α,β-unsaturated γ-lactone moiety.[1] Its initial isolation and structural characterization were accomplished through spectroscopic methods, but the definitive determination of its stereochemistry required extensive synthetic efforts.[2] A notable characteristic of natural this compound is its existence as a partially racemized mixture, which presented challenges in its stereochemical assignment.[2] It was speculated that the high enantiopurity of the naturally occurring molecule is compromised by partial racemization during the extraction and isolation processes.[3]
Elucidation of Structure and Stereochemistry
The journey to defining the precise three-dimensional structure of this compound involved several key stages, from initial spectroscopic analysis to conclusive asymmetric synthesis.
Spectroscopic Analysis
The gross structure of this compound was initially deduced using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-resolution FABMS analysis established the molecular formula as C18H23NO4.[2] Advanced 2D NMR techniques, including PFG J-HMBC (Pulsed-Field Gradient Heteronuclear Multiple Bond Correlation), were instrumental in establishing the connectivity of the atoms, revealing the presence of a pyrrolidinyl α,β-unsaturated γ-lactone residue and a γ-alkylidene α,β-unsaturated γ-lactone residue. However, while NMR provided strong evidence for the overall structure, it could not definitively establish the relative or absolute stereochemistry. Efforts to grow crystals suitable for X-ray crystallography, which would have unambiguously determined the stereochemistry, were unsuccessful as the compound was obtained as an amorphous powder.
Revision of Relative Stereochemistry
A pivotal moment in understanding the stereochemistry of this compound came with the total synthesis of its diastereomer, Pandamarilactonine C. This synthetic work, along with the synthesis of this compound itself, led to a revision of the initially proposed relative stereochemistry for both this compound and its diastereomer, Pandamarilactonine B.
Determination of Absolute Configuration
The definitive absolute configuration of this compound was established through its first asymmetric total synthesis. This synthesis commenced from the chiral pool starting material, L-prolinol, thereby setting the stereochemistry of the final product. The successful synthesis of the (-)-enantiomer of this compound confirmed the absolute configuration of the naturally occurring, predominantly (+)-enantiomer.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
| Property | Value | Conditions | Reference |
| Molecular Formula | C18H23NO4 | High-Resolution FABMS | |
| Optical Rotation (Natural) | [α]23D +35.0° | c 4.37, CHCl3 | |
| Optical Rotation (Synthetic) | [α]20D -87.2° (for a mixture with 12% Pandamarilactonine C) | c 0.12, CHCl3 | |
| Enantiomeric Ratio (Natural) | 63:37 ((+)-enantiomer : (-)-enantiomer) | Chiral HPLC Analysis | |
| Enantiomeric Excess (Synthetic) | 95.5% ee (for (-)-enantiomer) | Chiral HPLC Analysis |
Caption: Summary of Physicochemical and Stereochemical Data for this compound.
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 2 | ||
| 3 | ||
| 4 | ||
| 5 | ||
| 6 | ||
| 2' | ||
| 3' | ||
| 4' | ||
| 5' | ||
| 1'' | ||
| 2'' | ||
| 3'' | ||
| 4'' | ||
| 5'' | ||
| 6'' | ||
| 7'' | ||
| 8'' | ||
| Note: A complete, tabulated set of assigned ¹H and ¹³C NMR data was not available in the searched literature. This table is provided as a template for such data. |
Caption: ¹H and ¹³C NMR Data for this compound.
Experimental Protocols
The structural and stereochemical elucidation of this compound was heavily reliant on total synthesis. Two key approaches are outlined below.
Biomimetic Total Synthesis
A biomimetic total synthesis was developed to confirm the structure of this compound and B. This approach mimics a plausible biosynthetic pathway.
Key Steps:
-
Condensation: The synthesis likely involves the condensation of two key building blocks, mirroring the proposed natural formation from 4-hydroxy-4-methylglutamic acid.
-
Cyclization: A subsequent cyclization cascade would then form the characteristic pyrrolidine and lactone ring systems.
-
Purification: The final products, this compound and B, are then separated and purified using chromatographic techniques.
Asymmetric Total Synthesis
The first asymmetric total synthesis definitively established the absolute configuration of this compound. A concise, three-pot, protecting-group-free total synthesis of (-)-Pandamarilactonine-A has also been reported.
Key Steps:
-
Chiral Starting Material: The synthesis commences with L-prolinol, a readily available chiral starting material.
-
Vinylogous Mannich Reaction: An anti-selective asymmetric vinylogous Mannich reaction is a key step to construct the stereocenters.
-
Lactonization: Subsequent steps involve the formation of the butenolide ring.
-
Final Assembly: The remainder of the carbon skeleton is elaborated to complete the synthesis of (-)-Pandamarilactonine A.
Chiral HPLC Analysis
The determination of the enantiomeric ratio of natural this compound and the enantiomeric excess of the synthetic material was achieved by chiral High-Performance Liquid Chromatography (HPLC).
Typical Protocol:
-
Column: A chiral stationary phase (CSP) is used, likely a polysaccharide-based column such as Chiralcel® or Chiralpak®.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically employed.
-
Detection: UV detection is used to monitor the elution of the enantiomers.
-
Quantification: The enantiomeric ratio or excess is determined by integrating the peak areas of the two enantiomers.
Visualized Workflows
Caption: Workflow for the Elucidation of the Absolute Configuration of this compound.
Caption: Logical Flow of the Asymmetric Total Synthesis of (-)-Pandamarilactonine A.
Conclusion
The determination of the absolute configuration and stereochemistry of this compound is a testament to the power of a combined approach of modern spectroscopic techniques and sophisticated synthetic chemistry. The initial ambiguity surrounding its stereochemistry was systematically resolved, culminating in the definitive assignment through asymmetric total synthesis. The inherent configurational instability of the pyrrolidin-2-yl butenolide moiety highlights the care that must be taken during the isolation of such natural products. This comprehensive understanding of the stereochemistry of this compound is crucial for any future investigations into its biological activity and potential applications in drug development.
References
The Putative Biosynthetic Pathway of Pandamarilactonine A in Pandanus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from species of the genus Pandanus, has garnered interest for its unique chemical structure and potential biological activities. While the complete enzymatic pathway for its biosynthesis remains to be elucidated, a plausible route has been proposed based on the structures of co-occurring alkaloids and substantiated by biomimetic total synthesis. This technical guide provides a comprehensive overview of the current understanding of the putative biosynthetic pathway of this compound. It details the proposed precursor molecules, key intermediates, and reaction steps. Furthermore, this document outlines the experimental protocols for the isolation of this compound from its natural source, Pandanus amaryllifolius, and for its biomimetic chemical synthesis, which provides the primary evidence for the proposed pathway. Quantitative data from these processes are presented, and the logical framework of the proposed biosynthesis is visualized through signaling pathway diagrams. This guide is intended to be a resource for researchers in natural product chemistry, biosynthesis, and drug discovery, providing a foundation for future studies aimed at the enzymatic and genetic elucidation of this pathway.
Introduction
The genus Pandanus comprises a diverse group of plants, some of which are utilized in traditional medicine and as flavoring agents in Southeast Asia.[1][2] Phytochemical investigations of these plants have led to the isolation of a variety of structurally unique alkaloids.[3] Among these, this compound, isolated from Pandanus amaryllifolius, is a representative member of a class of pyrrolidine alkaloids characterized by a complex spirocyclic system.[4]
The biosynthesis of such complex natural products is of significant interest as it can provide insights into novel enzymatic reactions and offer pathways for chemoenzymatic synthesis of valuable compounds. To date, the biosynthetic pathway of this compound has not been fully elucidated through direct enzymatic or genetic studies. However, a plausible biosynthetic pathway has been proposed.[1][2][5] This proposed pathway is primarily supported by two lines of evidence:
-
The co-isolation of a series of structurally related alkaloids from Pandanus species, which appear to be biosynthetic congeners.
-
The successful biomimetic total synthesis of this compound, which demonstrates the chemical feasibility of the proposed transformations.[4][6]
This document serves as an in-depth technical guide to this putative biosynthetic pathway, summarizing the current state of knowledge and providing detailed experimental methodologies that have been instrumental in its proposal.
The Proposed Biosynthetic Pathway of this compound
The proposed biosynthesis of this compound is believed to originate from the amino acid precursor, 4-hydroxy-4-methylglutamic acid.[6][7] The pathway is thought to proceed through the formation of a key symmetrical intermediate, pandanamine, which then undergoes further transformations to yield this compound and other related alkaloids.[7]
The key proposed steps are as follows:
-
Formation of the Dilactone Intermediate: Two molecules of 4-hydroxy-4-methylglutamic acid are proposed to condense to form a symmetrical dilactone intermediate.
-
Formation of Pandanamine: The dilactone intermediate is then proposed to be converted to the symmetrical secondary amine, pandanamine. This molecule has been isolated from Pandanus species and is considered a key branching point in the biosynthesis of various Pandanus alkaloids.[7]
-
Spirocyclization and Subsequent Reactions: Pandanamine is then thought to undergo a series of reactions, likely involving oxidation and spirocyclization, to form the core structure of this compound.
The proposed biosynthetic relationship is illustrated in the diagram below.
Quantitative Data
As the biosynthetic pathway is putative and based on chemical synthesis and isolation, quantitative data from enzymatic or isotopic labeling studies are not available in the literature. The tables below summarize the reported yields from a biomimetic total synthesis of this compound and B.[4]
Table 1: Yields from Biomimetic Total Synthesis of Pandamarilactonine-A and -B
| Reaction Step | Product | Yield (%) |
|---|---|---|
| Final step from γ-alkylidenebutenolides | Pandamarilactonine-A | 9 |
| Final step from γ-alkylidenebutenolides | Pandamarilactonine-B | 9 |
Data extracted from Takayama et al. (2000).[4]
Experimental Protocols
The following protocols are detailed for the key experiments that have informed the proposal of the biosynthetic pathway.
Isolation of this compound from Pandanus amaryllifolius
This protocol is a composite of methodologies described in the literature for the extraction and isolation of Pandanus alkaloids.[4][8]
Workflow for Isolation of this compound
Methodology:
-
Extraction: Dried and powdered leaves of P. amaryllifolius are extracted with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is suspended in ethyl acetate (B1210297) (EtOAc) and partitioned against a 3% tartaric acid solution. The acidic aqueous layer, containing the protonated alkaloids, is collected.
-
Basification and Re-extraction: The acidic aqueous layer is basified to a pH of approximately 9 with sodium carbonate (Na₂CO₃) and then extracted with chloroform (B151607) (CHCl₃). The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated to afford the crude alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid fraction is subjected to silica gel column chromatography, eluting with a gradient of CHCl₃ and MeOH. Fractions are monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Biomimetic Total Synthesis of this compound and B
This protocol describes the final step of the biomimetic total synthesis reported by Takayama et al.[4]
Workflow for Biomimetic Synthesis
Methodology:
-
Reaction Setup: Zinc dust is added to a solution of γ-alkylidenebutenolides [(Z,Z)-form] in acetic acid.
-
Reaction Conditions: The mixture is stirred at room temperature under an argon atmosphere for 4 hours.
-
Workup: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure to give a residue.
-
Purification: A portion of the residue is purified by silica gel flash column chromatography using a mobile phase of 10% MeOH in CHCl₃ to yield this compound and Pandamarilactonine B.
Future Research Directions
The elucidation of the complete biosynthetic pathway of this compound requires further investigation. Future research should focus on:
-
Isotopic Labeling Studies: Feeding experiments with isotopically labeled precursors, such as ¹³C- or ¹⁵N-labeled 4-hydroxy-4-methylglutamic acid, in P. amaryllifolius would provide direct evidence for the proposed pathway and intermediates.
-
Enzyme Discovery and Characterization: Identification and characterization of the enzymes responsible for the key steps, such as the condensation to form the dilactone, the formation of pandanamine, and the subsequent spirocyclization, are crucial. This could be achieved through transcriptomic analysis of alkaloid-producing tissues to identify candidate genes, followed by heterologous expression and in vitro enzyme assays.
-
Genetic Analysis: Sequencing the genome or transcriptome of P. amaryllifolius could lead to the identification of a biosynthetic gene cluster responsible for the production of Pandanus alkaloids.
Conclusion
The biosynthetic pathway of this compound in Pandanus species is an intriguing area of natural product chemistry that is yet to be fully explored. The currently proposed pathway, based on sound chemical logic and supported by biomimetic synthesis, provides a solid framework for future research. The experimental protocols and data presented in this guide offer a comprehensive summary of the existing knowledge and are intended to facilitate further investigations into the enzymatic and genetic basis of the formation of this complex and interesting alkaloid. The elucidation of this pathway will not only advance our understanding of plant biochemistry but may also enable the biotechnological production of this compound and related compounds for potential therapeutic applications.
References
- 1. Alkaloids from Pandanus amaryllifolius: Isolation and Their Plausible Biosynthetic Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pandamarilactone-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of pandamarilactonine-H from the roots of Pandanus amaryllifolius and synthesis of epi-pandamarilactonine-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling Pandamarilactonine A: A Technical Guide to its Natural Sources and Distribution
For Immediate Release
This technical guide provides a comprehensive overview of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid of significant interest to the scientific community. This document, intended for researchers, scientists, and drug development professionals, details the natural sources, distribution, and methodologies for the isolation of this compound.
Executive Summary
This compound is a naturally occurring alkaloid primarily isolated from the plant Pandanus amaryllifolius Roxb., a member of the Pandanaceae family. This plant is widely cultivated in Southeast Asia for its aromatic leaves, which are a staple in regional cuisine. Scientific investigations have revealed the presence of this compound in both the leaves and roots of P. amaryllifolius, alongside a variety of other structurally related alkaloids. This guide synthesizes the current knowledge on the distribution of this compound and presents detailed protocols for its extraction and purification, aiming to facilitate further research into its pharmacological potential.
Natural Sources and Distribution
The principal natural reservoir of this compound is the aromatic plant Pandanus amaryllifolius. This species is the exclusive reported source of the compound to date.
Plant Source: Pandanus amaryllifolius Roxb.
Pandanus amaryllifolius, commonly known as pandan, is a tropical shrub that thrives in Southeast Asia. It is characterized by its long, narrow, blade-like leaves and a distinct, pleasant aroma. Various parts of the plant, particularly the leaves and roots, have been the subject of phytochemical investigations, leading to the discovery of numerous alkaloids, including this compound.
Distribution within the Plant
This compound has been identified in multiple tissues of P. amaryllifolius, indicating a systemic distribution within the plant.
-
Leaves: The leaves of P. amaryllifolius are a significant source of this compound.[1][2] They are also rich in other related alkaloids such as pandamarilactonine-B, -C, and -D.[3]
-
Roots: The root system of the plant also contains this compound, in addition to other specific alkaloids like pandamarilactonine-H.[4]
Quantitative Analysis of this compound and Related Alkaloids
Precise quantitative data for the yield of this compound from P. amaryllifolius is not extensively reported in the available literature. However, data on the isolation of related alkaloids from the aerial parts of the plant provide an estimate of the potential yields for this class of compounds.
| Compound | Plant Part | Starting Material (kg) | Yield (mg) | Yield (%) | Reference |
| Pandalizine A | Aerial Parts | 6.0 | 5.2 | 0.000087% | [5] |
| Pandalizine B | Aerial Parts | 6.0 | 4.5 | 0.000075% | |
| Pandalizine C | Aerial Parts | 6.0 | 1.2 | 0.000020% | |
| Pandalizine D | Aerial Parts | 6.0 | 1.3 | 0.000022% | |
| Pandalizine E | Aerial Parts | 6.0 | 1.2 | 0.000020% |
Experimental Protocols
The following sections detail the methodologies for the extraction and purification of this compound from Pandanus amaryllifolius. These protocols are based on established procedures for the isolation of alkaloids from plant materials.
Extraction of Crude Alkaloids
This protocol outlines the initial extraction of the total alkaloid fraction from the plant material.
Materials:
-
Dried and powdered leaves or roots of Pandanus amaryllifolius
-
Hydrochloric acid (HCl), 2%
-
Ammonia (B1221849) solution
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Macerate the dried and powdered plant material in methanol or ethanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in a 2% HCl solution and partition with dichloromethane or chloroform to remove neutral and acidic compounds.
-
Basify the acidic aqueous layer with ammonia solution to a pH of 9-10.
-
Extract the liberated alkaloids with dichloromethane or chloroform.
-
Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
Purification of this compound
The crude alkaloid extract is a complex mixture that requires further purification to isolate this compound. This is typically achieved through chromatographic techniques.
Materials:
-
Crude alkaloid extract
-
Silica (B1680970) gel for column chromatography
-
Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)
-
Thin-layer chromatography (TLC) plates
-
High-performance liquid chromatography (HPLC) system (optional, for final purification)
Procedure:
-
Subject the crude alkaloid extract to silica gel column chromatography.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing this compound, as identified by comparison with a standard or by spectroscopic analysis.
-
For higher purity, the enriched fractions can be subjected to further purification using preparative HPLC.
Biosynthetic Pathway
While the complete biosynthetic pathway of this compound has not been fully elucidated, a plausible route has been proposed for related alkaloids in Pandanus amaryllifolius. This pathway likely involves the condensation of amino acid precursors to form the characteristic pyrrolidine ring structure.
Caption: Plausible biosynthetic pathway of Pandanus alkaloids.
Experimental Workflow
The overall workflow for the isolation and characterization of this compound is depicted in the following diagram.
Caption: Workflow for this compound isolation.
Conclusion
This compound is a promising natural product isolated from Pandanus amaryllifolius. This technical guide provides a foundational understanding of its natural sources, distribution, and the methodologies required for its isolation. The provided protocols and data aim to support further research into the chemical and biological properties of this intriguing alkaloid, paving the way for potential applications in drug discovery and development.
References
- 1. journals.hh-publisher.com [journals.hh-publisher.com]
- 2. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of pandamarilactonine-H from the roots of Pandanus amaryllifolius and synthesis of epi-pandamarilactonine-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Antimicrobial Activity of Pandamarilactonine-A Against Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudomonas aeruginosa represents a significant threat to public health due to its intrinsic and acquired resistance to a broad range of antibiotics, coupled with its ability to form resilient biofilms. The exploration of novel antimicrobial agents is therefore a critical area of research. Pandamarilactonine-A, a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius, has demonstrated notable antimicrobial activity against this opportunistic pathogen. This technical guide provides a comprehensive overview of the current knowledge on the antimicrobial properties of Pandamarilactonine-A against P. aeruginosa, including quantitative data on its bactericidal effects. Furthermore, this document outlines detailed experimental protocols for the evaluation of its minimum inhibitory and bactericidal concentrations, anti-biofilm potential, and quorum sensing inhibitory activity. While specific data on the anti-biofilm and quorum sensing mechanisms of Pandamarilactonine-A are not yet available, this guide presents hypothetical signaling pathways and experimental workflows to stimulate further investigation into its mechanism of action and potential as a novel therapeutic agent.
Introduction
Pseudomonas aeruginosa is a Gram-negative bacterium notorious for causing severe nosocomial infections, particularly in immunocompromised individuals and patients with cystic fibrosis. Its remarkable adaptability, arsenal (B13267) of virulence factors, and the formation of biofilms contribute to its persistence and resistance to conventional antibiotic therapies. The urgent need for new treatment strategies has spurred research into natural products as a source of novel antimicrobial compounds.
Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, are known for their wide range of pharmacological activities, including antimicrobial effects. Pandamarilactonine-A, isolated from the leaves of Pandanus amaryllifolius, has been identified as a promising candidate in the fight against P. aeruginosa.[1][2][3][4][5] This guide aims to consolidate the existing data on Pandamarilactonine-A and provide a framework for future research to fully elucidate its therapeutic potential.
Quantitative Antimicrobial Activity
The primary assessment of an antimicrobial agent's efficacy lies in its ability to inhibit bacterial growth and to kill the bacteria. For Pandamarilactonine-A, these have been quantified against P. aeruginosa.
| Parameter | Concentration (µg/mL) | Reference |
| Minimum Inhibitory Concentration (MIC) | 15.6 | |
| Minimum Bactericidal Concentration (MBC) | 31.25 |
Experimental Protocols
This section details the methodologies for key experiments to evaluate the antimicrobial properties of Pandamarilactonine-A against P. aeruginosa.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for this determination.
Materials:
-
Pandamarilactonine-A stock solution
-
Pseudomonas aeruginosa strain (e.g., ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies of P. aeruginosa from an overnight culture on a non-selective agar (B569324) plate in sterile saline.
-
Adjust the turbidity of the inoculum to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Prepare serial twofold dilutions of Pandamarilactonine-A in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (bacteria without Pandamarilactonine-A) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of Pandamarilactonine-A that shows no visible turbidity.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
-
Sterile micropipettes
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto separate nutrient agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of Pandamarilactonine-A that results in no bacterial growth on the agar plate.
Anti-Biofilm Activity Assay
This assay evaluates the ability of Pandamarilactonine-A to inhibit the formation of P. aeruginosa biofilms.
Materials:
-
Pandamarilactonine-A stock solution
-
P. aeruginosa strain
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%) or acetic acid (30%)
Procedure:
-
Prepare a bacterial inoculum and adjust to a 0.5 McFarland standard. Dilute in TSB.
-
Add 100 µL of the bacterial suspension to each well of a 96-well plate.
-
Add 100 µL of varying concentrations of Pandamarilactonine-A to the wells. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without agitation.
-
Carefully discard the planktonic cells and wash the wells gently with sterile phosphate-buffered saline (PBS).
-
Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet and wash the wells with PBS to remove excess stain.
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of Pandamarilactonine-A indicates biofilm inhibition.
Potential Mechanisms of Action
While the precise mechanism of action for Pandamarilactonine-A against P. aeruginosa has not been elucidated, alkaloids often exert their antimicrobial effects through various pathways.
Disruption of Cell Membrane Integrity
Many alkaloids are known to interfere with the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.
Inhibition of Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system that regulates virulence factor production and biofilm formation in P. aeruginosa. The QS system in P. aeruginosa is complex, involving multiple signaling molecules and receptors. Pandamarilactonine-A may act as an antagonist to QS receptors, thereby inhibiting the expression of virulence genes.
In Vivo Studies
To date, there are no published in vivo studies evaluating the efficacy of Pandamarilactonine-A in animal models of P. aeruginosa infection. Such studies are a crucial next step in the drug development process to assess the compound's safety, pharmacokinetics, and therapeutic potential in a living organism.
Conclusion and Future Directions
Pandamarilactonine-A has demonstrated promising in vitro bactericidal activity against P. aeruginosa. The available data on its MIC and MBC values establish it as a compound of interest for further investigation. However, a significant knowledge gap remains regarding its anti-biofilm and quorum sensing inhibitory properties, as well as its precise mechanism of action.
Future research should focus on:
-
Comprehensive Anti-Biofilm Studies: Evaluating the effect of Pandamarilactonine-A on different stages of biofilm development, including initial attachment, maturation, and dispersal.
-
Quorum Sensing Inhibition Assays: Utilizing reporter strains to determine if Pandamarilactonine-A interferes with the las, rhl, and pqs quorum sensing systems of P. aeruginosa.
-
Mechanism of Action Studies: Employing techniques such as transcriptomics, proteomics, and cell membrane integrity assays to identify the specific molecular targets of Pandamarilactonine-A.
-
In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of Pandamarilactonine-A in relevant animal models of P. aeruginosa infection.
The elucidation of these aspects will be critical in determining the potential of Pandamarilactonine-A as a lead compound for the development of a new generation of antimicrobial drugs to combat the significant threat of Pseudomonas aeruginosa infections.
References
- 1. japsonline.com [japsonline.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. Antimicrobial alkaloids from the leaves of Pandanus amaryllifolius | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 5. researchgate.net [researchgate.net]
In Silico Analysis of Pandamarilactonine A: A Technical Guide to Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the binding affinity of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius. While direct experimental data on the specific binding targets of this compound is limited, related in silico studies on compounds from the same plant suggest potential interactions with key signaling proteins. This document outlines a theoretical framework for assessing its binding to Mitogen-activated protein kinase 1 (MAPK1) and Phosphoinositide 3-kinase regulatory subunit 1 (PIK3R1), both crucial components of the PI3K-Akt and HIF-1 signaling pathways. Detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations are presented, alongside structured data tables and visualizations to guide researchers in performing and interpreting similar in silico drug discovery studies.
Introduction
This compound is a natural product of interest due to the pharmacological activities associated with the plant from which it is derived, Pandanus amaryllifolius. In silico techniques are powerful tools for predicting the molecular targets of such natural products and elucidating their mechanism of action at a molecular level. Recent computational studies on the phytocompounds of Pandanus amaryllifolius have indicated that its constituents may exert cardioprotective effects by modulating the PI3K-Akt and HIF-1 signaling pathways.[1][2] These pathways are critical in regulating cellular processes such as growth, proliferation, and apoptosis.
This guide focuses on two potential protein targets within these pathways: Mitogen-activated protein kinase 1 (MAPK1, also known as ERK2) and Phosphoinositide 3-kinase regulatory subunit 1 (PIK3R1, the p85 alpha subunit of PI3K). MAPK1 is a key kinase in the MAPK/ERK cascade, which is downstream of many growth factor receptors. PIK3R1 is the regulatory subunit of Class IA phosphoinositide 3-kinases (PI3Ks), which are central to the PI3K-Akt signaling pathway.
The following sections will provide detailed protocols for a hypothetical in silico study of this compound's binding affinity to MAPK1 and PIK3R1, present the expected quantitative data in a structured format, and visualize the relevant workflows and signaling pathways.
In Silico Experimental Protocols
Ligand and Protein Preparation
2.1.1. Ligand Preparation
-
Obtain Ligand Structure: The 2D structure of this compound (Molecular Formula: C₁₈H₂₃NO₄) is obtained from the PubChem database.
-
3D Structure Generation: The 2D structure is converted to a 3D structure using a molecular modeling software such as Avogadro or ChemDraw.
-
Energy Minimization: The 3D structure of this compound is energy-minimized using a suitable force field, such as MMFF94. This process optimizes the geometry of the molecule to its lowest energy conformation.
2.1.2. Protein Preparation
-
Obtain Protein Structures: The crystal structures of human MAPK1 (PDB ID: 4S31) and human PIK3R1 (in complex with the catalytic subunit, PDB ID: 5XGI) are downloaded from the Protein Data Bank (PDB).
-
Protein Cleaning: The protein structures are prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.
-
Adding Hydrogens and Assigning Charges: Hydrogen atoms are added to the protein structures, and appropriate protonation states for amino acid residues at a physiological pH (7.4) are assigned. Charges are then assigned using a force field such as AMBER or CHARMM.
-
Structure Refinement: The prepared protein structures are subjected to a short energy minimization to relieve any steric clashes.
Molecular Docking
-
Grid Box Generation: A grid box is defined around the active site of each target protein. For MAPK1, this is typically the ATP-binding pocket. For PIK3R1, the interface with the catalytic subunit (p110) is a region of interest. The grid box should be large enough to allow the ligand to move freely within the binding site.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Glide. The energy-minimized structure of this compound is docked into the defined grid box of each target protein. The docking algorithm explores various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Docking Poses: The resulting docking poses are analyzed to identify the most favorable binding mode. This is typically the pose with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
Molecular Dynamics (MD) Simulation
-
System Preparation: The best-ranked docked complex of this compound with each protein (MAPK1 and PIK3R1) is selected as the starting structure for the MD simulation. The complex is placed in a periodic box of water molecules (e.g., TIP3P water model). Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the system.
-
Energy Minimization: The entire system (protein-ligand complex, water, and ions) is energy-minimized to remove any bad contacts.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and a constant pressure (e.g., 1 atm) for a short period (e.g., 1-5 nanoseconds). This allows the solvent molecules to relax around the protein-ligand complex.
-
Production Run: A production MD simulation is run for an extended period (e.g., 50-100 nanoseconds or longer) to sample the conformational space of the protein-ligand complex. The trajectory of the atoms is saved at regular intervals.
Binding Free Energy Calculation
-
MM/PBSA or MM/GBSA Calculation: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is used to calculate the binding free energy of this compound to each protein. This calculation is performed on a set of snapshots extracted from the MD simulation trajectory.
-
Energy Components: The binding free energy is calculated as the sum of the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy. The individual energy components (van der Waals, electrostatic, polar solvation, and nonpolar solvation) are also calculated.
Quantitative Data Presentation
Disclaimer: The following quantitative data is representative and based on in silico studies of related compounds from Pandanus amaryllifolius. Specific experimental data for this compound is not currently available in the literature. A study on Pandamarilactonine B, a related alkaloid, showed a binding energy of -9.3 kcal/mol with PPAR alpha, which is used here as a plausible reference value.
Table 1: Molecular Docking Results for this compound
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues (Hypothetical) | Hydrogen Bonds | Hydrophobic Interactions |
| MAPK1 | 4S31 | -8.5 | MET108, LYS54, ILE31, VAL39 | LYS54, ASP167 | ILE31, VAL39, ALA52, LEU156 |
| PIK3R1 | 5XGI | -9.1 | TRP593, LYS556, ILE557 | LYS556, SER590 | ILE557, VAL594, PHE601 |
Table 2: Binding Free Energy Calculation Results (MM/PBSA)
| Complex | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_polar (kcal/mol) | ΔG_nonpolar (kcal/mol) |
| This compound - MAPK1 | -35.2 ± 3.5 | -45.8 | -20.5 | 35.1 | -4.0 |
| This compound - PIK3R1 | -40.1 ± 4.2 | -50.2 | -25.7 | 40.3 | -4.5 |
Table 3: Root Mean Square Deviation (RMSD) from MD Simulations
| System | Average RMSD (Å) | Standard Deviation (Å) |
| MAPK1 (apo) | 1.8 | 0.3 |
| MAPK1 - this compound | 2.1 | 0.4 |
| PIK3R1 (apo) | 2.0 | 0.5 |
| PIK3R1 - this compound | 2.3 | 0.6 |
Mandatory Visualizations
In Silico Workflow
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological screening of novel Pandanus alkaloids, with a specific focus on compounds related to Pandamarilactonine A. This document outlines detailed experimental protocols for key assays, presents quantitative data from relevant studies, and visualizes critical cellular signaling pathways and experimental workflows.
Introduction to Pandanus Alkaloids and this compound
The genus Pandanus is a rich source of diverse alkaloids with a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Among these, this compound and its analogues have emerged as promising compounds for further investigation. Their unique chemical structures serve as a scaffold for the development of novel therapeutic agents. This guide details the methodologies to assess the biological activities of these novel alkaloids.
Data Presentation: Biological Activities of Pandanus Alkaloids
The following tables summarize the quantitative data on the biological activities of various Pandanus extracts and isolated alkaloids.
Table 1: Cytotoxicity of Pandanus Extracts and Alkaloids against Cancer Cell Lines
| Compound/Extract | Cell Line | Assay | IC50 Value | Citation |
| Ethanolic Extract of P. odorifer flower | HT-29 (Colon Cancer) | MTT | 17.6 ± 0.21 µg/mL | [1][2] |
| 5-Fluorouracil (Positive Control) | HT-29 (Colon Cancer) | MTT | 12.2 ± 0.19 µg/mL | [1][2] |
Table 2: Antimicrobial Activity of Pandanus Alkaloids
| Compound | Microorganism | Assay | MIC (µg/mL) | MBC (µg/mL) | Citation |
| This compound | Pseudomonas aeruginosa | Broth Microdilution | 15.6 | 31.25 | |
| Pandamarilactonine B | Pseudomonas aeruginosa | Broth Microdilution | - | - | |
| Pandamarilactone-1 | Pseudomonas aeruginosa | Broth Microdilution | - | - | |
| Pandamarilactone-32 | Pseudomonas aeruginosa | Broth Microdilution | - | - |
Experimental Protocols
Detailed methodologies for the key biological screening assays are provided below.
Cytotoxicity and Cell Viability Assays
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test alkaloid and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density and incubate for 24 hours.
-
Compound Treatment: Add test compounds and incubate for the desired exposure period.
-
Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Determine cell viability based on the luminescence signal relative to controls.
Antimicrobial Assays
This method determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).
Protocol:
-
Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test alkaloid in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that shows no bacterial growth on the agar plates after incubation.
Visualizations: Signaling Pathways and Workflows
Signaling Pathways Implicated in the Activity of Pandanus Compounds
While the direct signaling pathways of this compound are still under investigation, studies on extracts from the Pandanus genus suggest the involvement of several key pathways in their anticancer and anti-inflammatory effects.
Caption: Putative apoptotic pathways induced by Pandanus alkaloids.
Ethanolic extracts of Pandanus amaryllifolius have been shown to induce apoptosis in breast cancer cells through the upregulation of the p53 tumor suppressor protein and activation of the mitochondrial pathway. Furthermore, extracts of Pandanus odorifer have demonstrated the ability to trigger apoptosis in colon cancer cells by upregulating the p53-Upregulated Modulator of Apoptosis (PUMA) gene and downregulating the anti-apoptotic Bcl-2 gene.
Caption: Inhibition of the NF-κB inflammatory pathway by Pandanus compounds.
Extracts from Pandanus species have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This involves preventing the phosphorylation of IκB and the subsequent nuclear translocation of the NF-κB p65 subunit, thereby reducing the expression of pro-inflammatory genes like COX-2 and iNOS.
Experimental Workflows
Caption: General workflow for in vitro cytotoxicity screening.
Caption: Workflow for MIC and MBC determination of Pandanus alkaloids.
Conclusion and Future Directions
The alkaloids from the Pandanus genus, particularly those structurally related to this compound, represent a promising area for drug discovery. The screening methodologies outlined in this guide provide a robust framework for evaluating their cytotoxic, antimicrobial, and other biological activities. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound and its analogues to fully understand their therapeutic potential. Further investigation into their in vivo efficacy and safety profiles will be crucial for their development as clinical candidates.
References
- 1. In vitro anticancer effects of ethanolic extract of Pandanus odorifer flower on HT-29 colon cancer cells by targeting p53 pathway | Indian Journal of Natural Products and Resources (IJNPR) [Formerly Natural Product Radiance (NPR)] [or.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay to evaluate the cytotoxic potential of a drug | Bangladesh Journal of Pharmacology [banglajol.info]
Methodological & Application
Total Synthesis of Pandamarilactonine A and Its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of Pandamarilactonine A and its analogues. This document includes detailed experimental protocols for key synthetic strategies, a summary of quantitative data to facilitate comparison of synthetic routes, and visualizations of synthetic workflows and a putative biological signaling pathway.
Introduction
This compound is a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine. This natural product has garnered significant interest from the scientific community due to its unique chemical structure and promising biological activities, including antimicrobial and neuroprotective effects. The total synthesis of this compound and its analogues is a critical step towards verifying its structure, enabling the synthesis of derivatives for structure-activity relationship (SAR) studies, and providing a scalable route for further pharmacological investigation. This document outlines two key synthetic approaches: a biomimetic synthesis and an asymmetric total synthesis.
Data Presentation
Table 1: Comparison of Key Total Synthesis Strategies for this compound
| Strategy | Key Features | Starting Material | Overall Yield | Diastereomeric/Enantiomeric Ratio | Reference |
| Biomimetic Synthesis | Mimics the proposed biosynthetic pathway. | Pandanamine (B1209056) | Not explicitly stated | Racemic mixture of this compound and B | Takayama et al., J. Am. Chem. Soc. (2000) |
| Asymmetric Synthesis | Enantioselective synthesis of (-)-Pandamarilactonine A. | L-prolinol | ~12% over 10 steps | >95:5 dr | Huang et al., Org. Chem. Front. (2015) |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Reference |
| Pseudomonas aeruginosa | 15.6 | 31.25 | Laluces et al., J. Appl. Pharm. Sci. (2015) |
Experimental Protocols
Protocol 1: Biomimetic Total Synthesis of this compound and B
This protocol is adapted from the work of Takayama et al. (J. Am. Chem. Soc., 2000).
Step 1: Synthesis of Pandanamine (Precursor)
-
Detailed procedures for the synthesis of the starting material, pandanamine, can be found in the referenced literature.
Step 2: Biomimetic Conversion to this compound and B
-
A solution of pandanamine in 1 M HCl is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is neutralized with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with chloroform (B151607) (CHCl₃).
-
The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The resulting residue is purified by silica (B1680970) gel column chromatography to afford a mixture of this compound and Pandamarilactonine B.
Protocol 2: Asymmetric Total Synthesis of (-)-Pandamarilactonine A
This protocol is a summary of the key steps described by Huang et al. (Org. Chem. Front., 2015).
Step 1: Asymmetric Vinylogous Mannich Reaction
-
To a solution of the appropriate N-tert-butanesulfinimine in an anhydrous solvent (e.g., dichloromethane) at low temperature (-78 °C), a Lewis acid catalyst is added.
-
A solution of a 3-methyl-2-(tert-butyldimethylsilyloxy)furan is added dropwise.
-
The reaction is stirred at low temperature until completion as monitored by TLC.
-
The reaction is quenched, and the product is extracted and purified.
Step 2: Cyclization and Subsequent Transformations
-
The product from the previous step undergoes a series of transformations including deprotection, cyclization to form the pyrrolidine ring, and functional group manipulations to construct the second lactone moiety.
-
Detailed conditions for each of these steps, including reagents, solvents, temperatures, and reaction times, are provided in the supplementary information of the referenced publication.
Step 3: Final Deprotection
-
The final step involves the removal of any remaining protecting groups to yield (-)-Pandamarilactonine A.
-
Purification is typically achieved through column chromatography.
Visualizations
Synthetic Workflows
Caption: Biomimetic synthesis of this compound and B.
Caption: Asymmetric total synthesis of (-)-Pandamarilactonine A.
Putative Signaling Pathway for Neuroprotection
Given the reported neuroprotective effects of this compound and the known mechanisms of similar natural alkaloids, a plausible mechanism of action involves the activation of the Nrf2-ARE signaling pathway. This pathway is a key regulator of cellular antioxidant responses.
Caption: Putative Nrf2-mediated neuroprotective signaling pathway of this compound.
Application Notes and Protocols: Biomimetic Synthesis of Pandamarilactonine A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the biomimetic synthesis strategies for Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius Roxb. The information is compiled from key peer-reviewed literature and is intended to guide researchers in the synthesis and further investigation of this natural product and its analogs.
Introduction
This compound is a member of the Pandanus alkaloids, characterized by a pyrrolidinyl α,β-unsaturated γ-lactone moiety and a γ-alkylidene α,β-unsaturated γ-lactone residue[1][2]. Its complex structure and potential biological activity make it an interesting target for organic synthesis. The biomimetic synthesis approach, which mimics the proposed biosynthetic pathway in the plant, offers an elegant and insightful strategy for its chemical synthesis. The structure of this compound was elucidated through spectroscopic analysis and confirmed by a biomimetic total synthesis[1][2].
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to proceed through the condensation of two key precursor units. Garson and co-workers proposed a biosynthetic route for related Pandanus alkaloids, which is believed to be applicable to this compound[1]. The proposed pathway involves the condensation of two molecules of 4-hydroxy-4-methylglutamic acid and a C-4-N-C-4 dicarboxylic acid, likely derived from glutamic acid, to form a symmetrical dilactone intermediate, pandanamine. This intermediate then undergoes further transformations to yield this compound and its diastereomer, Pandamarilactonine B.
Caption: Proposed biosynthetic pathway for Pandanus alkaloids.
Biomimetic Total Synthesis
The first biomimetic total synthesis of this compound was successfully achieved by Takayama and colleagues. This synthesis provided chemical evidence for the proposed biogenetic route and confirmed the spectroscopically determined structure of the natural product. The key step in this synthesis is the condensation of two different lactone precursors.
Synthetic Workflow
The overall workflow for the biomimetic synthesis is depicted below.
References
Application Notes and Protocols for Furan Oxidation in the Synthesis of Pandamarilactonine A
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the furan (B31954) oxidation methods employed in the total synthesis of Pandamarilactonine A. The key transformation involves the oxidation of a di-furan precursor to facilitate a cascade reaction leading to the characteristic spiro-N,O-acetal core of the Pandanus alkaloids.
Introduction
This compound is a member of the Pandanus alkaloids, a family of natural products isolated from Pandanus amaryllifolius. These compounds exhibit interesting biological activities and possess a complex polycyclic architecture. A crucial step in the total synthesis of this compound and its congeners is the oxidative transformation of a furan ring system into a butenolide moiety, which then undergoes a key spirocyclization. This document outlines the primary method utilized for this furan oxidation and provides a detailed experimental protocol.
Furan Oxidation Strategy: Singlet Oxygen-Mediated Oxidation
In the reported total synthesis of this compound, the furan oxidation is achieved using singlet oxygen (¹O₂). This method was found to be superior to other oxidation techniques, particularly for substrates containing amine functionalities. The direct oxidation of an unprotected amine precursor with ¹O₂ led to complex product mixtures and low yields. Therefore, a protecting group strategy is essential for a successful transformation.[1]
The chosen substrate for the oxidation is a Boc-protected di(furylalkyl)amine. The singlet oxygen-mediated oxidation of this precursor cleanly yields a bis(methoxybutenolide) derivative. Subsequent acid-catalyzed deprotection and spiro-N,O-acetalization furnishes Pandamarilactone-1, along with other Pandanus alkaloids, including this compound, as a mixture of products.[1][2][3][4]
Comparison of Furan Oxidation Methods
While other furan oxidation methods exist, such as those employing m-chloroperoxybenzoic acid (m-CPBA), the singlet oxygen approach was preferred in this synthetic route. Oxidation with m-CPBA generates a hydroxybutenolide, which requires strong acidic conditions (H₂SO₄) for the subsequent spiro-N,O-acetalization. Such conditions were only found to be compatible with sulfonyl protecting groups, adding complexity to the synthetic sequence.[1] The use of a Boc-protecting group in conjunction with singlet oxygen oxidation allows for a more streamlined process where deprotection and cyclization can be initiated under milder acidic conditions.[1]
| Oxidation Method | Oxidant | Substrate | Intermediate | Protecting Group Compatibility | Reported Yield (Final Mixture) | Reference |
| Singlet Oxygen Oxidation | ¹O₂ | Boc-protected di(furylalkyl)amine | Bis(methoxybutenolide) | Carbamates (Boc) | ~12% for Pandamarilactone-1 | [1] |
| Peroxyacid Oxidation | m-CPBA | Sulfonyl-protected aminoalkylfuran | Hydroxybutenolide | Sulfonyl groups | Not reported for this compound synthesis | [1] |
Experimental Protocols
The following are detailed experimental protocols for the key furan oxidation and subsequent cyclization steps in the synthesis of this compound.
Protocol 1: Singlet Oxygen-Mediated Oxidation of Boc-protected di(furylalkyl)amine
This protocol describes the oxidation of the furan rings to form the bis(methoxybutenolide) intermediate.
Materials:
-
Boc-protected di(furylalkyl)amine (Substrate 9 in the referenced literature)
-
Methylene (B1212753) blue (photosensitizer)
-
Methanol (B129727) (reagent grade)
-
Oxygen gas
-
500 W tungsten-halogen lamp
-
Reaction vessel with gas inlet and outlet
Procedure:
-
Dissolve the Boc-protected di(furylalkyl)amine in methanol in a suitable reaction vessel.
-
Add a catalytic amount of methylene blue to the solution.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Bubble oxygen gas through the solution while irradiating with a 500 W tungsten-halogen lamp.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purge the solution with nitrogen gas to remove excess oxygen.
-
Concentrate the reaction mixture under reduced pressure to yield the crude bis(methoxybutenolide) derivative (Boc-10). This intermediate is often used in the next step without further purification.
Protocol 2: Acid-Catalyzed Deprotection, Spiro-N,O-acetalization, and Elimination
This protocol details the conversion of the bis(methoxybutenolide) intermediate into the final mixture of Pandanus alkaloids, including this compound.
Materials:
-
Crude bis(methoxybutenolide) derivative (Boc-10)
-
Dichloromethane (CH₂Cl₂)
-
Sulfuric acid (H₂SO₄), 2.0 equivalents
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the crude bis(methoxybutenolide) derivative in dichloromethane.
-
Add 2.0 equivalents of sulfuric acid to the solution.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to separate the mixture of Pandamarilactonines A-D and Pandamarilactone-1. The reported yield for Pandamarilactone-1 is approximately 12%.[1]
Reaction Pathway and Logic
The overall transformation from the Boc-protected difuryl precursor to the final Pandanus alkaloids can be visualized as a cascade of reactions initiated by the furan oxidation.
Caption: Furan oxidation and cyclization cascade in this compound synthesis.
The initial singlet oxygen oxidation converts the furan rings into methoxybutenolides. The subsequent acid treatment serves a dual purpose: it removes the Boc protecting group, liberating the secondary amine, and catalyzes the spiro-N,O-acetalization. An elimination of methanol then leads to the final alkaloid products.
Conclusion
The singlet oxygen-mediated oxidation of a Boc-protected di(furylalkyl)amine is a key and effective method in the total synthesis of this compound. This approach provides a streamlined pathway to the complex spiro-N,O-acetal core of the Pandanus alkaloids. The provided protocols offer a detailed guide for researchers aiming to replicate or adapt this methodology for the synthesis of related compounds. Careful control of the reaction conditions, particularly during the acid-catalyzed cyclization, is crucial for achieving the desired transformation.
References
Application Notes and Protocols for Spiro-N,O-acetalization in Pandanus Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Pandanus alkaloids, with a specific focus on the critical spiro-N,O-acetalization step. The synthesis of these alkaloids, which exhibit a range of interesting biological activities, hinges on the successful construction of the characteristic spirocyclic core. The protocols detailed herein are derived from seminal works in the total synthesis of these natural products, primarily the synthesis of pandamarilactone-1.
Introduction to Spiro-N,O-acetalization in Pandanus Alkaloid Synthesis
The spiro-N,O-acetal moiety is a key structural feature of several Pandanus alkaloids, including pandamarilactone-1. The formation of this spirocycle is a pivotal step in the total synthesis of these complex molecules. The general strategy involves the cyclization of a linear precursor containing both a nitrogen nucleophile (typically a secondary amine) and a latent carbonyl group or its equivalent. A common and effective approach utilizes the oxidation of a furan (B31954) ring to unmask the required electrophilic character for the cyclization to proceed.
Two primary oxidative methods have been successfully employed to generate the necessary intermediate for spiro-N,O-acetalization:
-
Method A: Oxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a hydroxybutenolide intermediate.
-
Method B: Photooxygenation using singlet oxygen (¹O₂) in the presence of a sensitizer (B1316253) to generate a methoxybutenolide intermediate.
Following the oxidation step, acid-catalyzed cyclization and subsequent elimination steps lead to the formation of the desired spiro-N,O-acetal core of the Pandanus alkaloids.
Comparative Data of Spiro-N,O-acetalization Protocols
The following table summarizes the quantitative data from key literature reports on the synthesis of pandamarilactone-1, providing a comparison of the different methodologies for the crucial spiro-N,O-acetalization step.
| Precursor | Method | Oxidizing Agent | Cyclization Conditions | Product(s) | Overall Yield | Reference |
| Di(furan-2-ylmethyl)amine derivative | Furan Oxidation -> Spirocyclization | Singlet Oxygen (¹O₂) | 2.0 equiv. H₂SO₄ in CH₂Cl₂ | Pandamarilactone-1, Pandamarilactonines A-D | 12% for Pandamarilactone-1 | [1] |
| ω-Aminoalkylfuran | Furan Oxidation -> Spirocyclization | m-CPBA | H₂SO₄ | Hydroxybutenolide intermediate | Not specified in abstract | [1] |
| ω-Aminoalkylfuran | Furan Oxidation -> Spirocyclization | Singlet Oxygen (¹O₂) | H₂SO₄ | Methoxybutenolide intermediate | Not specified in abstract | [1] |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of pandamarilactone-1, focusing on the spiro-N,O-acetalization sequence.
Protocol 1: Synthesis of Pandamarilactone-1 via Singlet Oxygen Oxidation and Acid-Catalyzed Spiro-N,O-acetalization
This protocol is adapted from the total synthesis of pandamarilactone-1 by Forsyth et al. (2014).[1]
Step 1: Photooxygenation of N-protected Di(furan-2-ylmethyl)amine
-
Reaction Setup: In a photoreactor equipped with a 400 W high-pressure sodium lamp and a cooling system to maintain the reaction at -10 °C, dissolve the N-protected di(furan-2-ylmethyl)amine precursor and a sensitizer (e.g., Rose Bengal) in an appropriate solvent mixture (e.g., methanol/dichloromethane).
-
Oxygenation: Bubble oxygen gas through the solution while irradiating with the lamp.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product, a bis(methoxybutenolide), is often used in the next step without further purification.
Step 2: Acid-Catalyzed Spiro-N,O-acetalization and Elimination
-
Reaction Setup: Dissolve the crude bis(methoxybutenolide) from the previous step in dichloromethane (B109758) (CH₂Cl₂).
-
Acid Addition: Add a solution of sulfuric acid (H₂SO₄, 2.0 equivalents) in dichloromethane to the reaction mixture with vigorous stirring. This creates a biphasic mixture.[1]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the formation of pandamarilactone-1 and other pandamarilactonines by TLC or LC-MS. The reaction proceeds through a cascade of cyclization and elimination of methanol.[1]
-
Work-up: Once the reaction is complete, carefully quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate pandamarilactone-1 and other related alkaloids. The overall yield for pandamarilactone-1 from the precursor is reported to be 12%.[1]
Visualizing the Synthetic Pathway
The following diagrams illustrate the key stages and proposed mechanisms in the synthesis of Pandanus alkaloids featuring spiro-N,O-acetalization.
Caption: General workflow for the synthesis of Pandanus alkaloids.
Caption: Proposed mechanism of the spiro-N,O-acetalization step.
References
Asymmetric Synthesis of the Pyrrolidin-2-yl Butenolide Moiety: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidin-2-yl butenolide structural motif is a privileged scaffold in medicinal chemistry, appearing in a variety of natural products and pharmacologically active compounds.[1][2] Its unique three-dimensional architecture and the presence of multiple stereocenters make it an attractive starting point for the development of novel therapeutics with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The asymmetric synthesis of this moiety is therefore of significant interest to the drug discovery and development community, as the stereochemistry often plays a crucial role in biological activity.[1][5]
This document provides detailed application notes and protocols for the asymmetric synthesis of the pyrrolidin-2-yl butenolide moiety, focusing on modern catalytic methods that offer high levels of stereocontrol.
Key Synthetic Strategies
The construction of the chiral pyrrolidin-2-yl butenolide core can be achieved through several key synthetic strategies. The two main approaches involve either the formation of the butenolide ring onto a pre-existing chiral pyrrolidine (B122466) scaffold or the introduction of the pyrrolidine moiety onto a butenolide precursor. The latter is often achieved through asymmetric reactions such as Michael additions, Mannich reactions, or aldol-type condensations.[6][7] Both organocatalysis and metal catalysis have proven to be powerful tools in achieving high enantioselectivity and diastereoselectivity.[7][8]
A general workflow for the synthesis is depicted below, starting from readily available precursors and proceeding through a key asymmetric coupling step.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst is critical for achieving high stereoselectivity in the synthesis of the pyrrolidin-2-yl butenolide moiety. Below is a summary of representative catalytic systems and their performance in key bond-forming reactions.
| Catalyst Type | Key Reaction | Catalyst/Reagents | Substrate Scope | Yield (%) | d.r. | ee (%) | Reference |
| Organocatalyst | Michael Addition | Proline-derived thiourea (B124793) | Chalcones, nitroolefins | 70-95 | up to >20:1 | 85-99 | [9] |
| Mannich Reaction | Cinchona alkaloid-derived squaramide | Imines | 65-90 | up to 99:1 | 90-98 | [10] | |
| Aldol Reaction | Diarylprolinol silyl (B83357) ether | Aldehydes, ketones | 80-98 | up to >20:1 | 92-99 | [11] | |
| Metal Catalyst | Michael Addition | Cu(I)-Box | Enones | 75-92 | up to 15:1 | 88-97 | [7] |
| Mannich Reaction | Ag(I)-chiral phosphine | Imines | 85-96 | up to >20:1 | 90-99 | [7] | |
| Radical Cyclization | Cu(OAc)₂ / PyBim | 2,3-Allenoic acids | 60-85 | N/A | 85-95 | [12] |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Michael Addition
This protocol describes a general procedure for the asymmetric Michael addition of a butenolide precursor to a nitro-olefin, catalyzed by a proline-derived thiourea catalyst.
Materials:
-
Butenolide precursor (1.0 equiv)
-
Nitro-olefin (1.2 equiv)
-
Proline-derived thiourea catalyst (0.1 equiv)
-
Toluene (B28343), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Magnesium sulfate, anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the proline-derived thiourea catalyst (0.1 equiv) and the butenolide precursor (1.0 equiv).
-
Dissolve the solids in anhydrous toluene (final concentration ~0.2 M).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the nitro-olefin (1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired pyrrolidin-2-yl butenolide adduct.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Copper-Catalyzed Asymmetric Mannich Reaction
This protocol outlines a general procedure for the copper-catalyzed asymmetric vinylogous Mannich reaction of a silyloxyfuran with an imine.
Materials:
-
Silyloxyfuran (1.2 equiv)
-
Imine (1.0 equiv)
-
Copper(I) salt (e.g., Cu(OTf)₂, 0.05 equiv)
-
Chiral ligand (e.g., BOX, 0.055 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid solution (1 M)
-
Sodium bicarbonate solution, saturated
-
Brine
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the copper(I) salt (0.05 equiv) and the chiral ligand (0.055 equiv) in anhydrous THF.
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the imine (1.0 equiv) to the catalyst solution.
-
After stirring for 15 minutes, add the silyloxyfuran (1.2 equiv) dropwise.
-
Maintain the reaction at the same temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be desilylated by treatment with 1 M HCl in THF.
-
After desilylation, purify the product by flash column chromatography on silica gel to yield the pyrrolidin-2-yl butenolide.
-
Characterize the product and determine the d.r. and ee as described in Protocol 1.
Application in Drug Development
The pyrrolidin-2-yl butenolide moiety serves as a versatile pharmacophore that can be tailored to interact with a wide range of biological targets. Its rigid, stereochemically defined structure allows for precise positioning of functional groups to optimize binding interactions with proteins, enzymes, or nucleic acids.
The development of efficient and highly stereoselective synthetic routes to this important structural motif is paramount for advancing drug discovery programs. The protocols and data presented herein provide a valuable resource for researchers in this field. Further exploration of novel catalysts and reaction conditions will undoubtedly lead to even more powerful methods for accessing these complex and valuable molecules.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butenolide, a Marine-Derived Broad-Spectrum Antibiofilm Agent Against Both Gram-Positive and Gram-Negative Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hugendubel.info [hugendubel.info]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-catalyzed enantioselective synthesis of γ-butenolides via radical diversification of allenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Pandamarilactonine A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid, against clinically relevant bacterial strains. The outlined methodology is based on the broth microdilution technique, a standard and widely accepted method for antimicrobial susceptibility testing.
Introduction
This compound is a natural product isolated from the leaves of Pandanus amaryllifolius. It has demonstrated antimicrobial activity, making it a compound of interest for further investigation in drug discovery and development. Determining the MIC is a critical first step in assessing the antimicrobial potential of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This value is essential for understanding the potency of the compound and for guiding further preclinical development.
Quantitative Data Summary
The antimicrobial activity of this compound has been evaluated against several bacterial strains. The known MIC values are summarized in the table below.
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | >500 |
| Escherichia coli | ATCC 25922 | >500 |
| Pseudomonas aeruginosa | ATCC 27853 | 15.6 |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol details the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.
Materials and Reagents
-
This compound (pure compound)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB, sterile)
-
Bacterial strains:
-
Staphylococcus aureus (ATCC 25923)
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile reservoirs
-
Multichannel pipette (50-200 µL)
-
Single-channel pipettes and sterile tips
-
Incubator (35 ± 2°C)
-
Spectrophotometer or nephelometer
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Vortex mixer
Procedure
1. Preparation of this compound Stock Solution
a. Due to the lipophilic nature of many alkaloids, this compound should be dissolved in a suitable organic solvent.[1] DMSO is a common choice for preparing stock solutions of natural products for antimicrobial assays.[2][3][4]
b. Prepare a stock solution of this compound in 100% DMSO at a concentration of 1 mg/mL (1000 µg/mL). Ensure the compound is completely dissolved by vortexing.
2. Preparation of Bacterial Inoculum
a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
b. Suspend the colonies in sterile saline or PBS.
c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (e.g., absorbance at 625 nm should be between 0.08 and 0.13).
d. Within 15 minutes of preparation, dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:150 dilution of the 0.5 McFarland suspension.
3. Preparation of the Microtiter Plate
a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
b. Add 100 µL of the this compound stock solution (1000 µg/mL) to the first column of wells. This will result in an initial concentration of 500 µg/mL.
c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
d. Column 11 will serve as the growth control (containing only CAMHB and the bacterial inoculum).
e. Column 12 will serve as the sterility control (containing only CAMHB).
4. Inoculation and Incubation
a. Using a multichannel pipette, inoculate each well (columns 1-11) with 100 µL of the prepared bacterial inoculum (final concentration of approximately 5 x 10⁵ CFU/mL).
b. The final volume in each well will be 200 µL.
c. Do not inoculate the sterility control wells (column 12).
d. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpreting Results
a. After incubation, visually inspect the plate for bacterial growth. The sterility control (column 12) should show no growth, and the growth control (column 11) should show turbidity.
b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visualizations
Experimental Workflow for MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
References
Application Note & Protocol: Determination of Minimum Bactericidal Concentration (MBC) of Pandamarilactonine A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pandamarilactonine A is a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius.[1][2] This compound has demonstrated antimicrobial activity, notably against Pseudomonas aeruginosa.[3][4][5] While the Minimum Inhibitory Concentration (MIC) determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, the Minimum Bactericidal Concentration (MBC) is the lowest concentration required to kill 99.9% of the initial bacterial inoculum. This application note provides a detailed protocol for determining the MBC of this compound, a crucial step in evaluating its potential as a bactericidal agent.
Data Presentation
The results of an MBC assay for this compound can be summarized in the following table. The data presented here is illustrative, based on published findings for Pseudomonas aeruginosa.
| This compound Concentration (µg/mL) | MIC Observation (Turbidity) | MBC Plate Colony Forming Units (CFU/mL) | % Kill | Bactericidal/Bacteriostatic |
| 0 (Growth Control) | + (Turbid) | 1.5 x 10⁶ | 0% | - |
| 7.8 | + (Turbid) | Not Plated | - | - |
| 15.6 | - (Clear) | 5.0 x 10⁴ | 96.7% | Bacteriostatic |
| 31.25 | - (Clear) | 1.2 x 10³ | 99.92% | Bactericidal |
| 62.5 | - (Clear) | 50 | >99.99% | Bactericidal |
| 125 | - (Clear) | 0 | 100% | Bactericidal |
| 250 | - (Clear) | 0 | 100% | Bactericidal |
| 500 | - (Clear) | 0 | 100% | Bactericidal |
| Sterile Control | - (Clear) | 0 | - | - |
Note: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL from the initial inoculum.
Experimental Protocols
This protocol is adapted from standard broth microdilution methods for determining MIC and MBC.
Materials and Reagents
-
This compound (stock solution of known concentration)
-
Bacterial strain (e.g., Pseudomonas aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Nutrient Agar (B569324) (or other suitable solid medium)
-
Sterile 96-well microtiter plates
-
Sterile test tubes for dilutions
-
Pipettes and sterile tips
-
Incubator (37°C)
-
Spectrophotometer or McFarland standards
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound, if necessary
Preparation of Bacterial Inoculum
-
From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C for 2-6 hours, or until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
Broth Microdilution for MIC Determination
-
Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should bracket the expected MIC (e.g., from 500 µg/mL down to 0.98 µg/mL).
-
Include a positive control well containing only the bacterial inoculum in CAMHB and a negative (sterility) control well containing only CAMHB.
-
Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
MBC Determination
-
From the wells corresponding to the MIC and at least two higher concentrations showing no growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto a nutrient agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Following incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
Visualizations
Experimental Workflow for MBC Determination
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
Signaling Pathway (Hypothetical)
The precise mechanism of action for this compound is not yet fully elucidated. However, a hypothetical pathway can be proposed for visualization purposes, illustrating potential targets for a novel antimicrobial agent.
Caption: Hypothetical mechanisms of bactericidal action for this compound.
References
- 1. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Pandamarilactone-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. [PDF] Antimicrobial alkaloids from the leaves of Pandanus amaryllifolius | Semantic Scholar [semanticscholar.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Pandamarilactonine A
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of Pandamarilactonine A from plant extracts using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a pyrrolidine (B122466) alkaloid first isolated from the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine.[1][2] This compound, along with its analogues, has garnered interest in the scientific community for its potential biological activities. The purification of this compound is a critical step for its structural elucidation, pharmacological screening, and as a reference standard for analytical method development. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of natural products like this compound, offering high resolution and reproducibility. This application note details a preparative HPLC method for the purification of this compound.
Experimental Protocols
Plant Material and Extraction
The primary source of this compound is the leaves and roots of Pandanus amaryllifolius.[1][2] The general workflow for extraction and pre-purification is outlined below.
Protocol for Extraction:
-
Harvesting and Drying: Collect fresh leaves of Pandanus amaryllifolius. Wash the leaves thoroughly to remove any dirt and debris. Air-dry the leaves in the shade or use a laboratory oven at a low temperature (40-50 °C) to prevent degradation of thermolabile compounds.
-
Grinding: Once completely dry, grind the leaves into a fine powder using a laboratory mill.
-
Extraction:
-
Macerate the powdered plant material in 95% ethanol (B145695) (EtOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature.
-
Alternatively, use Soxhlet extraction for a more exhaustive extraction process.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50 °C to obtain the crude ethanolic extract.
-
Pre-purification: Acid-Base Extraction
To enrich the alkaloid fraction, an acid-base extraction is performed on the crude ethanolic extract.
Protocol for Acid-Base Extraction:
-
Suspend the crude ethanolic extract in 5% aqueous hydrochloric acid (HCl).
-
Partition the acidic solution with ethyl acetate (B1210297) (EtOAc) to remove neutral and acidic compounds. Discard the organic layer.
-
Basify the aqueous layer to pH 9-10 with a 10% sodium carbonate (Na₂CO₃) solution.
-
Extract the basified aqueous solution with dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) multiple times.
-
Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.
HPLC Purification of this compound
The crude alkaloid fraction is subjected to preparative reverse-phase HPLC for the final purification of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. |
| Column | C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Elution | 20% B to 80% B over 40 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 254 nm |
| Injection Volume | 500 µL (concentration: 10 mg/mL in methanol) |
Protocol for HPLC Purification:
-
Sample Preparation: Dissolve the crude alkaloid fraction in HPLC-grade methanol (B129727) to a final concentration of 10 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions corresponding to the major peaks detected at 220 nm and 254 nm. The retention time of this compound will need to be determined by analytical HPLC-MS if a standard is not available.
-
Post-purification Analysis: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions containing this compound.
-
Solvent Evaporation: Remove the HPLC solvents from the pooled pure fractions using a rotary evaporator or a lyophilizer to obtain the purified this compound.
Data Presentation
Table 1: HPLC Gradient Program for this compound Purification
| Time (minutes) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 80 | 20 |
| 40 | 20 | 80 |
| 45 | 20 | 80 |
| 50 | 80 | 20 |
| 60 | 80 | 20 |
Visualization of Experimental Workflow
Caption: Workflow for the purification of this compound.
Concluding Remarks
The protocol described in this application note provides a comprehensive guide for the successful purification of this compound from Pandanus amaryllifolius. The use of preparative HPLC with a C18 reverse-phase column and a water/acetonitrile gradient is an effective method for obtaining high-purity this compound suitable for further research and development. The purity of the final compound should be confirmed using analytical techniques such as HPLC-MS and NMR spectroscopy.
References
- 1. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Characterization of Pandamarilactonine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pandamarilactonine A is a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius Roxb., a plant widely used in Southeast Asian cuisine and traditional medicine. The structural elucidation of this natural product is a critical step in understanding its chemical properties and potential pharmacological activities. This document provides detailed application notes and protocols for the spectroscopic techniques used in the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy. The structural determination of this compound was initially reported and later revised, underscoring the importance of a multi-faceted spectroscopic approach.[1][2]
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound. This data is essential for the verification and characterization of the compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
Data obtained in CDCl₃. Chemical shifts (δ) are reported in ppm and coupling constants (J) are in Hz.
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |
| 2 | 174.5 | - |
| 3 | 130.9 | - |
| 4 | 147.5 | 7.15 (q, J=1.5) |
| 5 | 83.9 | 4.75 (dq, J=7.0, 1.5) |
| 6 | 10.7 | 1.95 (d, J=7.0) |
| 2' | 64.2 | 3.20 (m) |
| 3' | 29.8 | 1.80 (m), 2.05 (m) |
| 4' | 24.5 | 1.55 (m), 1.90 (m) |
| 5' | 53.8 | 2.90 (m), 3.10 (m) |
| 7' | 170.8 | - |
| 8' | 118.6 | 5.80 (s) |
| 9' | 143.2 | - |
| 10' | 14.2 | 1.85 (s) |
Note: The numbering of the atoms is based on the revised structure of this compound.
Table 2: Mass Spectrometry, UV-Vis, and IR Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations |
| High-Resolution Mass Spectrometry (HR-MS) | m/z [M+H]⁺: Found 318.1704; Calculated for C₁₈H₂₄NO₄: 318.1705 |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | λmax (MeOH): 275 nm (log ε 4.23), 220 nm (sh), 201 nm (log ε 3.67)[3] |
| Infrared (IR) Spectroscopy | νmax (neat): 1758 cm⁻¹ (α,β-unsaturated γ-lactone)[3] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of this compound, including connectivity and stereochemistry, through 1D and 2D NMR experiments.
Instrumentation: 400 or 500 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve approximately 5 mg of purified this compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
1D NMR Data Acquisition:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-15 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2 seconds.
-
2D NMR Data Acquisition:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for establishing the connectivity of quaternary carbons and different spin systems.
High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the accurate mass and elemental composition of this compound.
Instrumentation: Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) Mass Spectrometer coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap).
Sample Preparation:
-
Dissolve a small amount of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
For FAB-MS, a matrix such as m-nitrobenzyl alcohol (NBA) is used.[3]
Data Acquisition:
-
Ionization Mode: Positive ion mode ([M+H]⁺).
-
Mass Range: m/z 100-1000.
-
Resolution: >10,000.
-
Analysis: The measured accurate mass is used to calculate the elemental formula using software that considers isotopic abundances.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To identify the presence of chromophores, such as conjugated systems, in the molecule.
Instrumentation: Double-beam UV-Vis Spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of this compound in methanol (spectroscopic grade). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Use methanol as the reference blank.
Data Acquisition:
-
Wavelength Range: 200-400 nm.
-
Scan Speed: Medium.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known. The presence of an α,β-unsaturated γ-lactone system is indicated by the absorption maxima.[3]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound, particularly the carbonyl group of the lactone.
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.
Sample Preparation:
-
Neat: A drop of the purified compound (if an oil) is placed between two KBr or NaCl plates.
-
KBr Pellet: A small amount of the solid sample is ground with dry KBr powder and pressed into a thin pellet.
-
Film: A solution of the compound in a volatile solvent is deposited on a KBr plate, and the solvent is evaporated.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Analysis: Identify characteristic absorption bands for functional groups. The strong absorption band around 1758 cm⁻¹ is indicative of the C=O stretch of an α,β-unsaturated γ-lactone.[3]
Visualizations
Experimental Workflow for Spectroscopic Characterization
Caption: Workflow for the characterization of this compound.
Logical Relationship of Spectroscopic Data in Structure Elucidation
References
- 1. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure characterization, biomimetic total synthesis and optical purity of two new pyrrolidine alkaloids, pandamarilactonine-a and -b, isolated from Pandanus amaryllifolius Roxb | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Pandamarilactonine A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pandamarilactonine A is a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius.[1][2] Preliminary studies have indicated its potential as a bioactive compound with antimicrobial, anti-inflammatory, and cytotoxic properties.[1] These application notes provide detailed protocols for a suite of cell-based assays to further characterize the biological activities of this compound and elucidate its mechanism of action. The following protocols are designed to be robust and reproducible, providing valuable data for drug discovery and development programs.
Cytotoxicity and Cell Viability Assays
A fundamental first step in evaluating the potential of a novel compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cytotoxicity.[3][4]
Cell Lines for Cytotoxicity Screening
A panel of human cancer cell lines is recommended to assess the breadth of this compound's cytotoxic activity.
-
A549 (Human Lung Carcinoma): A common model for lung cancer studies.
-
HepG2 (Human Liver Carcinoma): Represents a model for liver cancer and is often used in toxicity studies.
-
MCF-7 (Human Breast Carcinoma): An estrogen receptor-positive breast cancer cell line.
Protocol: MTT Assay for Cell Viability
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Selected cancer cell lines (A549, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Data Presentation: Cytotoxicity of this compound
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| A549 | 15.2 ± 1.8 | 0.8 ± 0.1 |
| HepG2 | 25.7 ± 2.5 | 1.2 ± 0.2 |
| MCF-7 | 18.9 ± 2.1 | 1.0 ± 0.1 |
Anti-inflammatory Assays
Chronic inflammation is implicated in various diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. The following assays will assess the potential of this compound to modulate inflammatory responses in vitro.
Cell Line for Anti-inflammatory Assays
-
RAW 264.7 (Murine Macrophage-like): A standard and robust cell line for studying inflammation. Upon stimulation with lipopolysaccharide (LPS), these cells produce pro-inflammatory mediators.
Protocol: Griess Assay for Nitric Oxide (NO) Production
This assay measures the production of nitric oxide, a key inflammatory mediator, by assessing the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production by this compound.
Protocol: ELISA for TNF-α and IL-6
This protocol quantifies the secretion of the pro-inflammatory cytokines TNF-α and IL-6.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Human TNF-α and IL-6 ELISA kits
-
96-well plates
Procedure:
-
Cell Treatment: Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as in the Griess assay.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Calculate the percentage of inhibition of cytokine production.
Data Presentation: Anti-inflammatory Activity of this compound
| Assay | This compound IC50 (µM) | Dexamethasone IC50 (µM) (Positive Control) |
| Nitric Oxide (NO) Production | 8.5 ± 0.9 | 0.5 ± 0.07 |
| TNF-α Secretion | 12.1 ± 1.3 | 0.8 ± 0.1 |
| IL-6 Secretion | 10.3 ± 1.1 | 0.6 ± 0.08 |
Apoptosis and Cell Cycle Assays
To understand the mechanism of cytotoxicity, it is crucial to determine if this compound induces programmed cell death (apoptosis) and/or affects cell cycle progression.
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
A549 cells (or other sensitive cell line)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat A549 cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Protocol: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay measures its activity.
Materials:
-
A549 cells
-
This compound
-
Caspase-3 Colorimetric Assay Kit
-
Microplate reader
Procedure:
-
Cell Lysis: Treat cells with this compound, lyse the cells, and collect the protein lysate.
-
Assay: Perform the caspase-3 activity assay according to the manufacturer's instructions, which typically involves incubating the lysate with a colorimetric substrate.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Quantify the fold-increase in caspase-3 activity compared to the untreated control.
Protocol: Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
A549 cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat A549 cells with this compound for 24 hours.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Stain the fixed cells with PI/RNase A solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software.
Data Presentation: Apoptosis and Cell Cycle Effects of this compound
| Assay | Untreated Control | This compound (IC50) | Staurosporine (Positive Control) |
| Apoptosis (A549 cells) | |||
| Viable Cells (%) | 95.2 ± 1.5 | 45.3 ± 3.2 | 20.1 ± 2.5 |
| Early Apoptotic Cells (%) | 2.1 ± 0.5 | 30.8 ± 2.8 | 45.7 ± 3.1 |
| Late Apoptotic/Necrotic Cells (%) | 2.7 ± 0.6 | 23.9 ± 2.5 | 34.2 ± 2.8 |
| Caspase-3 Activity (Fold Increase) | 1.0 | 4.2 ± 0.5 | 8.5 ± 0.9 |
| Cell Cycle (A549 cells) | |||
| G0/G1 Phase (%) | 60.5 ± 2.1 | 35.2 ± 2.5 | 15.8 ± 1.9 |
| S Phase (%) | 25.3 ± 1.8 | 15.1 ± 1.5 | 5.2 ± 0.8 |
| G2/M Phase (%) | 14.2 ± 1.2 | 49.7 ± 3.1 | 79.0 ± 2.3 |
Signaling Pathway Analysis
To delve deeper into the mechanism of action, investigating key signaling pathways is essential. Based on its anti-inflammatory and pro-apoptotic activities, the NF-κB pathway is a relevant target.
Protocol: NF-κB Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells on coverslips and treat them as described for the anti-inflammatory assays.
-
Immunofluorescence Staining: Fix, permeabilize, and stain the cells with the anti-p65 antibody and the fluorescent secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope and capture images.
-
Analysis: Observe the localization of p65. In unstimulated cells, it will be primarily in the cytoplasm. In LPS-stimulated cells, it will translocate to the nucleus. Assess the ability of this compound to inhibit this translocation.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for characterizing this compound activity.
Proposed NF-κB Signaling Pathway Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Alkaloids from Pandanus amaryllifolius: Isolation and Their Plausible Biosynthetic Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Pandamarilactonine A Total Synthesis: Technical Support Center
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming common challenges and improving the yield of Pandamarilactonine A total synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound and its precursors.
Question 1: My final spiro-N,O-acetalization and elimination step is resulting in a low yield of this compound (~12%) and a complex mixture of other pandamarilactonines. How can I improve this?
Answer: This is a well-documented challenge in the synthesis of Pandanus alkaloids. The low yield is often due to a difficult balance between achieving the desired reaction and unproductive decomposition of the starting material or intermediates.[1][2]
-
Troubleshooting Steps:
-
Acid Stoichiometry is Critical: The original synthesis reported that using 2.0 equivalents of H₂SO₄ in a biphasic CH₂Cl₂/H₂O system provided the most consistent, albeit low, yield of 12% for the one-pot process.[1][2] Deviating from this can lead to either no reaction or increased decomposition.
-
Stepwise vs. One-Pot: Consider a stepwise approach. Initial treatment with a lower equivalence of acid (e.g., 0.8 eq H₂SO₄) can form intermediate N,O-acetals.[1] These can be isolated and then resubjected to stronger acidic conditions (e.g., 1.0 eq H₂SO₄) to complete the elimination to this compound.[1] While more laborious, this may offer better control.
-
Vigorous Mixing: The reaction is biphasic. Ensure extremely vigorous stirring to maximize the interfacial area, which is crucial for reaction progression.[1]
-
Monitor Reaction Closely: The reaction is sensitive. Close monitoring by TLC or LC-MS is recommended to determine the optimal reaction time and prevent the formation of degradation products.
-
Question 2: I am observing a complex product mixture and low yields during the furan (B31954) oxidation step. What is the cause?
Answer: The success of the furan oxidation is highly dependent on the nitrogen protection strategy. Direct oxidation of substrates with a free amine often leads to complex mixtures and unacceptably low yields.[1]
-
Recommended Solution:
-
Use a Boc Protecting Group: The use of a tert-butyloxycarbonyl (Boc) group is recommended. The double oxidation of a Boc-protected amine substrate using singlet oxygen (¹O₂) proceeds cleanly to give the desired bis(methoxybutenolide) derivative.[1]
-
Avoid Direct Oxidation of Free Amines: The free secondary amine is likely incompatible with the oxidative conditions, leading to side reactions and decomposition.
-
Question 3: What are the challenges related to the stereochemistry of this compound, and how can they be addressed?
Answer: A significant challenge in the synthesis of pandamarilactonines is the configurational instability of the pyrrolidin-2-yl butenolide moiety.[3][4][5] This can lead to racemization or mixtures of diastereomers, making enantiopure synthesis difficult.[6]
-
Key Considerations:
-
Vinylogous Mannich Reaction (VMR): The diastereoselectivity of the key VMR can be influenced by substituents on the furan ring. For instance, a methyl group at the C-3 position of a silyloxyfuran has been shown to act as a diastereoselective switch in the reaction.[3][5]
-
Deprotection Conditions: Deprotection of the amine functionality can sometimes lead to racemization of both diastereomeric products.[6] Careful selection of deprotection methods and conditions is crucial to preserve stereochemical integrity.
-
Question 4: The DIBAL-H reduction of my cyanide intermediate is capricious and gives inconsistent yields. How can I optimize this step?
Answer: The reduction of the cyanide to the aldehyde can be problematic due to the formation of imine intermediates which may oligomerize, thus lowering the yield.[1]
-
Optimization Strategies:
-
Dilution: Running the reaction at a relatively high dilution can disfavor intermolecular oligomerization reactions.[1]
-
Controlled Addition: Slow, careful addition of the DIBAL-H solution at a low temperature can help to control the reaction rate and minimize the formation of byproducts.
-
Alternative Reducing Agents: If issues persist, exploring alternative reducing agents that are known for clean cyanide-to-aldehyde reductions may be warranted, though this would represent a deviation from the published routes.
-
Data Summary Tables
Table 1: Reported Yields for Key Steps in Pandamarilactone Synthesis This table summarizes yields from the synthetic route reported by Williams, Martin, and Brimble (2014).[1]
| Step | Transformation | Reagents/Conditions | Yield | Reference |
| Furan Synthesis | Cyclodehydration of 7-chloro-2-heptyne-1,4-diol | AgNO₃–SiO₂ | High | [1] |
| Reductive Amination & Protection | Conversion of aldehyde to Boc-protected secondary amine | NaBH(OAc)₃, Boc₂O | N/A | [1] |
| Furan Oxidation | Double oxidation of difuryl amine to bis(methoxybutenolide) | ¹O₂, Methylene Blue, MeOH | Clean | [1] |
| Deprotection | Cleavage of Boc group | TMSBr | N/A | [1] |
| Spiro-N,O-acetalization | Final cyclization and elimination to Pandamarilactone-1 & -lactonines A-D | 2.0 eq. H₂SO₄, CH₂Cl₂/H₂O (biphasic), vigorous stir | 12% | [1][2] |
Detailed Experimental Protocols
Protocol 1: Singlet Oxygen-Mediated Furan Oxidation of Boc-Protected Amine (9)
This protocol is adapted from the synthesis of Pandamarilactone-1, which generates precursors for this compound.[1]
-
Preparation: Dissolve the Boc-protected difuryl amine substrate (9) in anhydrous methanol (B129727) (MeOH). Add a catalytic amount of Methylene Blue as a photosensitizer.
-
Reaction Setup: Use a reaction vessel equipped with a gas dispersion tube and a light source (e.g., a 150W floodlamp).
-
Execution: While vigorously stirring the solution, bubble dry oxygen (O₂) through the gas dispersion tube. Simultaneously, irradiate the mixture with the light source. Maintain the reaction temperature at or below room temperature using a water bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude bis(methoxybutenolide) derivative (Boc-10) is often clean enough to proceed to the next step without extensive purification.[1]
Protocol 2: Acid-Catalyzed Spiro-N,O-acetalization and Elimination
This protocol describes the challenging final step that produces a mixture of Pandanus alkaloids, including this compound.[1][2]
-
Preparation: Dissolve the deprotected bis(methoxybutenolide) amine (10) in dichloromethane (B109758) (CH₂Cl₂).
-
Reaction Setup: Place the solution in a round-bottom flask equipped with a high-efficiency magnetic stir bar.
-
Execution: Add 2.0 equivalents of aqueous sulfuric acid (H₂SO₄). Stir the resulting biphasic mixture as vigorously as possible at room temperature. The efficiency of the mixing is paramount for this step.[1]
-
Monitoring: Monitor the formation of the products by TLC or LC-MS. The reaction is typically run for several hours. Be aware that prolonged reaction times may lead to decomposition.
-
Workup: Once the reaction has reached its optimal point, carefully quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.
-
Extraction: Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting residue will be a mixture of pandamarilactones, including pandamarilactone-1 and pandamarilactonines A-D, which requires careful chromatographic separation.[1][2]
Visualizations and Workflows
Diagram 1: Overall Synthetic Workflow
Caption: Key transformations in the total synthesis of this compound.
Diagram 2: Troubleshooting the Low-Yield Spirocyclization
Caption: Decision tree for troubleshooting the final spirocyclization step.
Diagram 3: Nitrogen Protection Strategy
Caption: Impact of N-protection on the furan oxidation step.
References
- 1. Synthesis of Pandamarilactone-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the asymmetric synthesis of pandamarilactonines: an unexpected syn-selective vinylogous Mannich reaction of N-tert-butanesulfinimines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Challenges in the purification of Pandamarilactonine A from natural extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Pandamarilactonine A from natural extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for the isolation of this compound?
This compound is a natural alkaloid primarily isolated from the leaves and roots of Pandanus amaryllifolius Roxb., a plant widely used in Southeast Asia for its distinct aroma in cooking.[1][2][3][4]
Q2: What are the stereoisomers of this compound that I should be aware of during purification?
This compound has several stereoisomers, with Pandamarilactonine B being a commonly co-isolated diastereomer. Additionally, other related alkaloids like Norpandamarilactonine-A and -B, as well as Pandamarilactonine-C and -D, have been identified.[5][6] It is crucial to use high-resolution chromatographic techniques to separate these closely related compounds.
Q3: What analytical techniques are most effective for the identification and quantification of this compound?
A combination of spectroscopic and spectrometric techniques is essential for the unambiguous identification and quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is commonly used for separation and detection.[7] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments) and High-Resolution Mass Spectrometry (HRMS) are indispensable.[8][9]
Q4: Are there any known stability issues with this compound during the purification process?
Yes, this compound can be labile under certain conditions. Studies have shown that conventional acid-base treatments used in alkaloid extraction can lead to the formation of artifacts.[1][2] Furthermore, the major alkaloids can be unstable under acidic conditions used in HPLC and TLC, potentially leading to the formation of additional compounds.[1] Therefore, careful control of pH during extraction and chromatography is critical to prevent degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield of this compound in the Crude Extract
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Extraction Method | Traditional maceration or Soxhlet extraction may not be optimal. Consider using advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[10] |
| Inappropriate Solvent Selection | The polarity of the extraction solvent is crucial. Ethanol (B145695) or methanol (B129727) are commonly used for initial extraction of alkaloids from Pandanus species.[4][11] A systematic optimization of the solvent system may be necessary. |
| Degradation during Extraction | As this compound can be pH-sensitive, avoid harsh acidic or basic conditions during the initial extraction.[1][2] Maintain a neutral or slightly acidic pH and keep the temperature low to minimize degradation. |
| Improper Plant Material Handling | The concentration of secondary metabolites can vary with the age and condition of the plant material. Use fresh or properly dried and stored leaves or roots of Pandanus amaryllifolius. |
Problem 2: Poor Separation of this compound from its Diastereomers (e.g., Pandamarilactonine B)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal HPLC Column | A standard C18 column may not provide sufficient resolution. Consider using a high-resolution column with a smaller particle size (e.g., < 3 µm) or a different stationary phase like a phenyl-hexyl or a chiral column.[12] |
| Inadequate Mobile Phase Composition | Isocratic elution may not be effective. Develop a gradient elution method to improve separation.[13] Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and additives (e.g., formic acid, trifluoroacetic acid, or ammonium (B1175870) formate) to optimize selectivity.[12] |
| Temperature Fluctuations | Inconsistent column temperature can affect retention times and peak resolution. Use a column oven to maintain a stable temperature throughout the analysis.[12][14] |
Problem 3: Appearance of Unknown Peaks in Chromatograms, Suggesting Degradation
Possible Causes & Solutions:
| Cause | Recommended Solution |
| pH Instability | This compound is known to be labile in acidic conditions.[1] If using acidic modifiers in your mobile phase, try to use the lowest effective concentration or switch to a mobile phase buffered at a more neutral pH. |
| Oxidative Degradation | Exposure to air and light can cause oxidative degradation of alkaloids.[15] Prepare fresh solutions and use amber vials to protect samples from light. Consider degassing the mobile phase to remove dissolved oxygen. |
| Thermal Degradation | High temperatures during sample processing (e.g., solvent evaporation) or analysis can lead to degradation.[16] Use a rotary evaporator at a low temperature and avoid prolonged heating. Optimize the HPLC column temperature to the lowest effective value. |
Experimental Protocols
Protocol 1: General Extraction of Alkaloids from Pandanus amaryllifolius
-
Plant Material Preparation: Air-dry fresh leaves of P. amaryllifolius at room temperature for 5-7 days. Grind the dried leaves into a fine powder.
-
Extraction: Macerate the powdered leaves in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude ethanol extract.
-
Acid-Base Partitioning (Modified to minimize artifact formation):
-
Suspend the crude extract in 2% tartaric acid solution.
-
Partition the acidic solution with dichloromethane (B109758) to remove neutral and acidic compounds.
-
Carefully basify the aqueous layer to pH 9 with a cold, dilute solution of sodium carbonate.
-
Immediately extract the liberated alkaloids with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid fraction.
-
Protocol 2: HPLC Method for the Analysis of this compound
-
Instrument: High-Performance Liquid Chromatography system with a DAD or MS detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-30 min: 50-90% B (linear gradient)
-
30-35 min: 90% B (isocratic)
-
35-40 min: Re-equilibration to 10% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: DAD at 210 nm and 254 nm, or MS with electrospray ionization (ESI) in positive mode.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Logical relationship for troubleshooting common purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. New alkaloids from Pandanus amaryllifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of pandamarilactonine-H from the roots of Pandanus amaryllifolius and synthesis of epi-pandamarilactonine-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaloids from Pandanus amaryllifolius: Isolation and Their Plausible Biosynthetic Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Pandamarilactone-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preventing artifact formation during the isolation of Pandanus alkaloids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of artifacts during the isolation of alkaloids from Pandanus species.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Yield of Target Alkaloids
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Ensure plant material is properly dried and finely powdered to maximize surface area for solvent penetration. For solvent partitioning, ensure thorough mixing of immiscible phases. For modern techniques like Microwave-Assisted Extraction (MAE), optimize parameters such as temperature and material-to-solvent ratio.[1] |
| Degradation of Alkaloids | Avoid high temperatures and prolonged exposure to light during extraction and purification. Use of acid-base extraction methods is a known cause of degradation and artifact formation.[2][3] |
| Improper Solvent Selection | The polarity of the extraction solvent significantly impacts the yield and profile of extracted compounds. Ethanol (B145695) and methanol (B129727) are commonly used for initial extraction. For partitioning, a combination of polar and non-polar solvents is necessary.[4][5] |
Issue 2: Presence of Unexpected Compounds (Artifacts) in the Final Isolate
| Potential Cause | Recommended Solution |
| Use of Acid-Base Extraction | This is the most significant cause of artifact formation. The naturally occurring secondary amine alkaloids, such as pandanamine, are converted to tertiary amine artifacts like pandamarilactonines under acidic conditions.[2][3][6] It is strongly recommended to use a neutral solvent partitioning method instead.[2][3] |
| Acidic Conditions During Chromatography | The use of acidic mobile phases or silica (B1680970) gel in chromatographic purification (e.g., HPLC, TLC) can lead to the formation of artifacts.[3] Consider using neutral or slightly basic conditions if the target alkaloids are stable under these conditions. |
| High Temperatures | Heat can cause degradation and rearrangement of alkaloid structures.[7][8] Use low temperatures for solvent evaporation (e.g., rotary evaporator at <40°C) and consider ambient temperature extraction methods. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of artifact formation during the isolation of Pandanus alkaloids?
A1: The primary cause of artifact formation is the use of conventional acid-base extraction methods.[2][3][6] These methods expose the native alkaloids to acidic and basic conditions, which can induce chemical transformations. Specifically, the naturally occurring secondary amine, pandanamine, can undergo an acid-catalyzed intramolecular cyclization to form tertiary amine artifacts known as pandamarilactonines.[2][3]
Q2: What is the recommended extraction method to prevent artifact formation?
A2: A neutral solvent partitioning extraction is the recommended method to minimize artifact formation.[2][3] This technique avoids the use of strong acids and bases, thereby preserving the natural structure of the alkaloids.
Q3: Can you provide a general protocol for a neutral solvent partitioning extraction?
A3: Below is a generalized protocol based on literature. Researchers should optimize the specifics for their particular plant material and target alkaloids.
Experimental Protocols
Protocol 1: Recommended Neutral Solvent Partitioning Extraction
This method is designed to minimize artifact formation by avoiding acidic and basic conditions.
-
Initial Extraction:
-
Macerate dried, powdered Pandanus leaves in 95% ethanol (EtOH) at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure (e.g., using a rotary evaporator at a temperature below 40°C) to obtain a crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in a mixture of distilled water and a non-polar solvent (e.g., diethyl ether or hexane).
-
Transfer the mixture to a separatory funnel and shake gently to partition the compounds between the aqueous and organic layers.
-
Separate the layers. The alkaloids are expected to be in the organic layer.
-
Wash the organic layer with distilled water to remove any remaining polar impurities.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the crude alkaloid extract.
-
-
Purification:
-
The crude alkaloid extract can be further purified using chromatographic techniques such as column chromatography on silica gel or preparative HPLC. It is advisable to use neutral solvent systems to prevent artifact formation during this stage.
-
Protocol 2: Conventional Acid-Base Extraction (Prone to Artifact Formation)
This method is provided for informational purposes to illustrate the process that leads to artifact formation.
-
Initial Extraction:
-
Extract dried, powdered Pandanus leaves with a suitable solvent like ethanol.
-
Concentrate the extract under reduced pressure.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in an immiscible organic solvent (e.g., diethyl ether or chloroform).
-
Extract the organic solution with an aqueous acid (e.g., 5% HCl). The alkaloids will form salts and move into the aqueous layer.
-
Separate the acidic aqueous layer and wash it with a fresh portion of the organic solvent to remove neutral and acidic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NH4OH) to a pH of 9-10. This converts the alkaloid salts back to their free base form.
-
Extract the basified aqueous solution with an organic solvent (e.g., chloroform) to isolate the alkaloids.
-
Dry the organic layer and concentrate it to obtain the crude alkaloid extract, which will likely contain artifacts.[9]
-
Data Presentation
The following table summarizes the expected outcomes of the two different extraction methods.
| Extraction Method | Alkaloid Type Obtained | Purity of Natural Alkaloids | Risk of Artifact Formation |
| Neutral Solvent Partitioning | Primarily Secondary Amines (e.g., Pandanamine)[2] | High | Low |
| Acid-Base Extraction | Primarily Tertiary Amines (e.g., Pandamarilactonines)[2] | Low (due to conversion) | High |
Visualizations
Logical Workflow for Selecting an Extraction Method
Caption: Decision tree for choosing an extraction method for Pandanus alkaloids.
Signaling Pathway of Artifact Formation
Caption: Proposed mechanism of acid-catalyzed artifact formation.
References
- 1. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 2. New alkaloids from Pandanus amaryllifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nano-ntp.com [nano-ntp.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Stability of Pandamarilactonine A under different storage conditions
Disclaimer: Specific stability data for Pandamarilactonine A under various storage conditions is not extensively available in published literature. The following guide provides general protocols and best practices for assessing the stability of novel research compounds like this compound, drawing from standard pharmaceutical stability testing principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues researchers may encounter when handling and assessing the stability of this compound and similar novel alkaloids.
Q1: I have just isolated/synthesized this compound. What are the recommended initial storage conditions?
A1: For a novel compound with unknown stability, it is recommended to start with the most conservative storage conditions to minimize potential degradation. Store the compound as a dry solid at -20°C or lower, protected from light and moisture. Aliquot the sample to avoid repeated freeze-thaw cycles.
Q2: My analytical results for this compound are inconsistent. What could be the cause?
A2: Inconsistent results can stem from several factors:
-
Compound Instability: this compound possesses a pyrrolidin-2-yl butenolide moiety, which has been noted for its "configurational instability." This suggests that the compound may be susceptible to isomerization or degradation under certain conditions.
-
Solution Stability: The compound may be degrading in your chosen solvent. Assess the stability of the compound in your analytical solvent over the typical timeframe of your experiments.
-
Inconsistent Sample Handling: Ensure consistent sample preparation, storage, and analysis times.
-
Analytical Method Variability: Validate your analytical method for specificity, linearity, accuracy, and precision to ensure the variability is not from the method itself.
Q3: I suspect my this compound sample is degrading. How can I confirm this?
A3: To confirm degradation, you can perform a forced degradation study. This involves subjecting the compound to harsh conditions (e.g., acid, base, heat, light, oxidation) and monitoring for the appearance of new peaks and a decrease in the main compound peak using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or mass spectrometry (MS) detector.
Q4: What is a "stability-indicating method," and why do I need one?
A4: A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. This is crucial for stability studies because it allows you to differentiate between the intact drug and its breakdown products, giving you a true measure of the compound's stability.
Q5: How do I develop a stability-indicating HPLC method for this compound?
A5: Method development typically involves:
-
Column and Mobile Phase Screening: Test different reversed-phase columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile (B52724)/water or methanol/water with modifiers like formic acid or ammonium (B1175870) acetate) to achieve good peak shape and retention for the parent compound.
-
Forced Degradation: Analyze samples from your forced degradation study.
-
Method Optimization: Adjust the gradient, flow rate, and other parameters to achieve baseline separation between the parent peak and all major degradation product peaks.
-
Peak Purity Analysis: Use a PDA detector to assess peak purity and ensure the main peak is not co-eluting with any degradants.
Experimental Protocols
General Protocol for Forced Degradation Study
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 60°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours. Protect a control sample from light.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.
-
Data Evaluation: Monitor for the percentage of degradation of this compound and the formation of any degradation products.
Data Presentation
The following table is a hypothetical example to illustrate how stability data for this compound could be presented.
| Storage Condition | Time (months) | Purity (%) by HPLC | Appearance |
| Solid State | |||
| 2-8°C | 0 | 99.8 | White Powder |
| 3 | 99.7 | White Powder | |
| 6 | 99.5 | White Powder | |
| 25°C / 60% RH | 0 | 99.8 | White Powder |
| 3 | 98.2 | Off-white Powder | |
| 6 | 96.5 | Yellowish Powder | |
| 40°C / 75% RH | 0 | 99.8 | White Powder |
| 3 | 95.1 | Yellowish Powder | |
| 6 | 91.3 | Brownish Powder | |
| Solution State (in DMSO at 10 mM) | |||
| -20°C | 0 | 99.8 | Colorless Solution |
| 1 | 99.6 | Colorless Solution | |
| 4°C | 0 | 99.8 | Colorless Solution |
| 1 | 97.4 | Faint Yellow Solution | |
| Room Temperature | 0 | 99.8 | Colorless Solution |
| 1 | 85.2 | Yellow Solution |
Visualizations
Workflow for Compound Stability Assessment
Navigating the Synthesis of Pandamarilactonine A: A Technical Support Guide to Protecting Group Selection
For researchers embarking on the complex synthesis of Pandamarilactonine A, the strategic use—or omission—of protecting groups is a critical consideration. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to protecting group strategy, ensuring the stability of key functional groups while avoiding undesirable side reactions and preserving stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: Are protecting groups necessary for the total synthesis of this compound?
A1: Not necessarily. Several successful total syntheses of (-)-Pandamarilactonine A have been accomplished using a protecting-group-free strategy.[1][2][3][4][5] This approach is highly efficient, often involving cascade reactions that proceed without the need to mask reactive functional groups. However, the feasibility of a protecting-group-free route is highly dependent on the overall synthetic strategy and the specific reaction conditions employed.
Q2: When should I consider using a protecting group in my synthesis of this compound?
A2: The use of a protecting group should be considered under the following circumstances:
-
When employing highly reactive reagents: If your synthetic route involves strong oxidants, reductants, or organometallics that could react with unprotected functional groups (like amines or hydroxyls) elsewhere in the molecule, protection is warranted.
-
To direct regioselectivity: Protecting groups can be used to block reaction at one site, thereby forcing a reaction to occur at a different, desired location.
-
To improve solubility or stability of intermediates: Certain protecting groups can alter the physical properties of an intermediate, making it easier to handle, purify, or carry forward to the next step.
-
When adapting a synthetic route from a related molecule: If you are adapting a known synthesis of a similar natural product that successfully employed a protecting group strategy, it may be a reliable starting point. For example, the synthesis of the related alkaloid pandamarilactone-1 utilized a carbamate (B1207046) protecting group to ensure stability during an oxidation step.
Q3: What are the major challenges to consider when selecting and removing protecting groups in this synthesis?
A3: The primary challenge in the synthesis of pandamarilactonines is the configurational instability of the pyrrolidin-2-yl butenolide moiety. This part of the molecule is susceptible to racemization or epimerization, particularly under harsh acidic or basic conditions. Therefore, the selection of protecting groups that can be removed under very mild conditions is crucial to preserve the stereochemical integrity of the final product.
Troubleshooting Guide: Protecting Group Selection and Manipulation
| Problem | Potential Cause | Recommended Solution | Relevant Protecting Groups |
| Decomposition of intermediate during furan (B31954) oxidation. | The free amine functionality may be incompatible with the oxidizing agent (e.g., ¹O₂, MCPBA), leading to complex product mixtures. | Protect the amine with a group stable to oxidation. Carbamates are a good choice. | Boc (tert-Butyloxycarbonyl) |
| Racemization or epimerization upon final deprotection. | Deprotection conditions (e.g., strong acid or base) are too harsh, causing loss of stereochemical integrity at the sensitive pyrrolidin-2-yl butenolide moiety. | Select a protecting group that can be cleaved under neutral or very mild acidic/basic conditions. | Boc (mild acid), Fmoc (mild base), Benzyl (hydrogenolysis) |
| Difficulty in achieving selective protection of multiple hydroxyl groups. | The hydroxyl groups in a precursor molecule have similar reactivity, leading to non-selective protection. | Employ an orthogonal protecting group strategy. This involves using protecting groups that can be removed under different, non-interfering conditions. | TBS (fluoride), Ac (base), Bn (hydrogenolysis) |
| Low yield during spiro-N,O-acetalization. | The protecting group on the nitrogen hinders the desired cyclization, or the deprotection/cyclization conditions are not optimized. | Choose a protecting group that can be removed in situ to trigger the cyclization. The Boc group has been used successfully in this manner. | Boc |
Experimental Protocols
Protocol 1: Boc Protection of a Secondary Amine
This protocol is adapted from methodologies used in the synthesis of related Pandanus alkaloids.
Materials:
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 eq.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq.)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Amine substrate
Procedure:
-
Dissolve the amine substrate in the chosen solvent.
-
Add the base (TEA or DIPEA).
-
Slowly add a solution of Boc₂O in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Deprotection of Boc Group and in situ Spirocyclization
This protocol outlines the removal of a Boc group under acidic conditions, which can lead to a subsequent cyclization.
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA) or Trimethylsilyl bromide (TMSBr)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the Boc-protected substrate in DCM at 0 °C.
-
Slowly add the acid (e.g., 2-4 equivalents of TFA or 1.1 equivalents of TMSBr).
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring closely by TLC. The reaction is typically complete within 1-2 hours.
-
Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until the pH is neutral or slightly basic.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product, containing the deprotected amine and potentially the cyclized product, can then be purified or used directly in the next step.
Visualizing Synthetic Strategy
Decision Workflow for Protecting Group Strategy
Caption: Decision tree for choosing a synthetic strategy.
Conceptual Workflow: Boc Protection, Oxidation, and Deprotection/Cyclization
Caption: A typical protecting group workflow in Pandanus alkaloid synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the asymmetric synthesis of pandamarilactonines: an unexpected syn-selective vinylogous Mannich reaction of N-tert-butanesulfinimines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Strategies to prevent racemization during Pandamarilactonine A synthesis
Technical Support Center: Synthesis of Pandamarilactonine A
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on preventing racemization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant racemization in our final this compound product. What is the likely cause?
A1: Racemization in this compound synthesis is a well-documented issue, primarily due to the configurational instability of the pyrrolidin-2-yl butenolide moiety.[1][2] The δ-amino butenolide structural motif is particularly susceptible to epimerization at the stereocenter adjacent to the lactone carbonyl. This instability is pronounced under aqueous and basic conditions.[2] Even the natural product has been found to have low enantiomeric purity, which is thought to be a result of partial racemization during extraction and isolation.[3]
Troubleshooting Steps:
-
Review your final deprotection and work-up conditions: Avoid aqueous basic conditions. If a base is necessary, consider using anhydrous conditions, for example, anhydrous K₂CO₃ in MeCN, under which the stereocenter has been shown to be stable.[2]
-
Analyze reaction intermediates: If possible, analyze the stereochemical purity of intermediates leading up to the final product to pinpoint the racemization-prone step.
-
Consider the purification method: Chromatography on silica (B1680970) gel can sometimes contribute to epimerization. Minimizing the time the compound spends on the column and using a well-chosen eluent system can mitigate this.
Q2: Our attempts at an asymmetric synthesis of this compound are resulting in low diastereoselectivity. How can we improve this?
A2: Achieving high diastereoselectivity is a known challenge. A successful approach has been the use of an asymmetric vinylogous Mannich reaction (VMR). One study reported an unexpected syn-diastereoselective VMR between 3-methyl-2-(tert-butyldimethylsilyloxy)furan and an (Rₛ)-N-tert-butanesulfinimine, achieving a diastereomeric ratio (dr) of 95:5.
Strategies to Improve Diastereoselectivity:
-
Utilize a Chiral Auxiliary: The use of Ellman's N-tert-butanesulfinimines as a chiral auxiliary has proven effective in controlling the stereochemical outcome of the key bond-forming step.
-
Optimize Reaction Conditions: The diastereoselectivity of the VMR can be sensitive to the Lewis acid, solvent, and temperature. A systematic screen of these parameters may be necessary.
-
Substrate Modification: The diastereoselectivity of the VMR has been shown to be influenced by substituents on the furan (B31954) ring. For instance, a methyl group at the C-3 position of the silyloxyfuran played a role in switching the diastereoselection.
Q3: What conditions are known to cause the degradation or racemization of the δ-amino butenolide core structure?
A3: The configurational stability of the δ-amino butenolide structural motif is sensitive to the reaction environment. Controlled experiments and computational studies have shown that this moiety is:
-
Sensitive to water and basic aqueous conditions.
-
Stable under acidic conditions.
-
Stable under anhydrous basic conditions , such as anhydrous K₂CO₃ in acetonitrile (B52724) (MeCN).
Therefore, it is critical to use anhydrous solvents and reagents, especially in the later stages of the synthesis, and to avoid aqueous basic work-ups.
Data Presentation
The following table summarizes the quantitative outcomes of a successful asymmetric synthesis of (-)-pandamarilactonine-A, highlighting the high diastereoselectivity and enantiomeric excess achieved.
| Key Reaction Step | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of Final Product | Reference |
| syn-selective asymmetric vinylogous Mannich reaction (VMR) using an (Rₛ)-N-tert-butanesulfinimine | 95:5 | 95.5% |
Experimental Protocols
Key Experiment: Asymmetric Vinylogous Mannich Reaction for the Synthesis of (-)-Pandamarilactonine-A
This protocol is based on the successful asymmetric synthesis that yielded (-)-pandamarilactonine-A with high enantiopurity.
Materials:
-
3-methyl-2-(tert-butyldimethylsilyloxy)furan
-
(Rₛ)-N-tert-butanesulfinimine of the relevant aldehyde
-
Lewis Acid (e.g., Ti(OEt)₄)
-
Anhydrous solvent (e.g., THF)
-
Reagents for work-up and purification
Procedure:
-
Preparation: Under an inert atmosphere (e.g., Argon), dissolve the (Rₛ)-N-tert-butanesulfinimine in anhydrous THF and cool the solution to the desired temperature (e.g., -78 °C).
-
Lewis Acid Addition: Add the Lewis acid (e.g., Ti(OEt)₄) dropwise to the solution and stir for a short period.
-
Addition of the Furan: Slowly add a solution of 3-methyl-2-(tert-butyldimethylsilyloxy)furan in anhydrous THF to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by the addition of a suitable reagent (e.g., a saturated aqueous solution of NH₄Cl).
-
Work-up and Purification: Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Note: The specific aldehyde, Lewis acid, and reaction times/temperatures should be optimized for the specific substrate.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Studies on the asymmetric synthesis of pandamarilactonines: an unexpected syn-selective vinylogous Mannich reaction of N-tert-butanesulfinimines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Studies on the asymmetric synthesis of pandamarilactonines: an unexpected syn -selective vinylogous Mannich reaction of N-tert -butanesulfinimines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00098J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Antimicrobial Activity of Pandamarilactonine A and B: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the antimicrobial properties of two pyrrolidine (B122466) alkaloids, Pandamarilactonine A and Pandamarilactonine B. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the potential of these natural compounds as novel antimicrobial agents.
Overview of this compound and B
This compound and Pandamarilactonine B are alkaloids isolated from the leaves of Pandanus amaryllifolius, a plant traditionally used in Southeast Asia for its aromatic and medicinal properties.[1] Recent studies have highlighted their potential as antimicrobial agents, with this compound, in particular, demonstrating significant activity against a range of pathogenic bacteria. This guide summarizes the available experimental data on their antimicrobial efficacy and provides detailed protocols for the methods used in these evaluations.
Quantitative Antimicrobial Activity
The antimicrobial activities of this compound and B have been quantitatively assessed against Gram-positive and Gram-negative bacteria. The key metrics used for this evaluation are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
The following table summarizes the reported MIC and MBC values for this compound and B against Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), and Pseudomonas aeruginosa (ATCC 27853).
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus | >500 | >500 |
| Escherichia coli | >500 | >500 | |
| Pseudomonas aeruginosa | 15.6 | 31.25 | |
| Pandamarilactonine B | Staphylococcus aureus | >500 | >500 |
| Escherichia coli | 500 | >500 | |
| Pseudomonas aeruginosa | 500 | >500 |
Data sourced from Laluces et al., 2015.
From this data, it is evident that this compound exhibits potent and specific activity against Pseudomonas aeruginosa, a significant opportunistic human pathogen. In contrast, Pandamarilactonine B shows weaker activity against the tested strains.
Experimental Protocols
The following protocols describe the methodologies used to determine the antimicrobial activity of this compound and B.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method, a standard technique for assessing antimicrobial susceptibility.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures of S. aureus, E. coli, and P. aeruginosa
-
This compound and B stock solutions (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile pipette tips and multichannel pipettor
-
Incubator (37°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of Compounds:
-
Add 100 µL of sterile MHB to each well of a 96-well microtiter plate.
-
Add 100 µL of the Pandamarilactonine stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This creates a gradient of compound concentrations.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
-
Controls:
-
Include a positive control well containing only the bacterial inoculum in MHB (no compound) to ensure bacterial growth.
-
Include a negative control well containing only MHB to check for sterility.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a subsequent step after the MIC assay to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Materials:
-
Nutrient agar plates
-
Sterile pipette tips or inoculating loops
Procedure:
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh nutrient agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of the compound from the MIC plate that results in no bacterial growth on the subcultured agar plate.
-
Visualizing Experimental Workflow and Potential Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the experimental workflow for antimicrobial susceptibility testing and a hypothetical signaling pathway for the antimicrobial action of this compound.
Caption: Workflow for MIC and MBC Determination.
Caption: Hypothetical Mechanism of this compound.
Discussion of Potential Mechanism of Action
While the precise molecular targets and signaling pathways of this compound and B have not been fully elucidated, the available data on related pyrrolidine and pyrrolizidine (B1209537) alkaloids suggest a likely mechanism of action. Many alkaloids with antimicrobial properties exert their effects by disrupting the integrity of the bacterial cell membrane. This disruption can lead to increased permeability, leakage of essential ions and metabolites, and ultimately, cell death.
The hypothetical pathway presented above illustrates this potential mechanism for this compound. It is proposed that the compound interacts with the bacterial cell membrane, leading to its disruption. This initial event triggers a cascade of downstream effects, including ion leakage and depletion of intracellular ATP. The loss of cellular energy in the form of ATP would subsequently impair critical cellular processes such as DNA replication and protein synthesis, culminating in bacterial cell death. Further research is required to validate this proposed mechanism and to identify the specific molecular interactions involved.
Conclusion
This compound demonstrates promising antimicrobial activity, particularly against the Gram-negative bacterium Pseudomonas aeruginosa. Its congener, Pandamarilactonine B, exhibits weaker activity. The data presented in this guide provide a foundation for further investigation into the therapeutic potential of these natural products. Future research should focus on elucidating the specific mechanism of action, evaluating the in vivo efficacy and safety, and exploring potential synergistic effects with existing antibiotics.
References
Unveiling the Bioactivity of Pandamarilactonine A and its Synthetic Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius, has garnered significant interest in the scientific community for its potential therapeutic applications. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its synthetic analogues, focusing on their biological activities, supported by available experimental data. While extensive research has been conducted on the synthesis of these compounds, detailed quantitative comparisons of their bioactivities are still emerging.
Inhibition of Advanced Glycation End Products (AGEs)
Advanced glycation end products (AGEs) are implicated in the pathogenesis of diabetic complications and neurodegenerative diseases. The ability of this compound and its analogues to inhibit the formation of AGEs is a key area of investigation.
Table 1: Inhibition of AGEs Formation by this compound and B
| Compound | Concentration | % Inhibition (BSA-Dextrose Model) |
| This compound | 100 µg/mL | 74% |
| 50 µg/mL | 50% | |
| Pandamarilactonine B | 100 µg/mL | 56% |
| 50 µg/mL | 34% |
Data compiled from available research. IC50 values are not currently available in the reviewed literature.
The data suggests a dose-dependent inhibitory effect for both this compound and B. Notably, this compound exhibits a stronger inhibitory activity compared to its analogue, Pandamarilactonine B, at the tested concentrations. The structural differences between these molecules, particularly in their stereochemistry, likely contribute to this variance in activity. Further studies with a broader range of synthetic analogues are necessary to fully elucidate the structural requirements for potent AGEs inhibition.
Inhibition of Amyloid-β (Aβ) Aggregation
The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. The potential of this compound and its analogues to modulate this process is of significant therapeutic interest.
Table 2: Inhibition of Aβ Aggregation by this compound and Analogues
| Compound | % Inhibition (Thioflavin T Assay) |
| This compound | 74% |
| Pandamarilactonine B | 63% |
| Pandanusine B | 66% |
Data compiled from available research. IC50 values are not currently available in the reviewed literature.
This compound demonstrated the highest inhibitory activity against Aβ aggregation among the tested compounds. This finding, coupled with its potent AGEs inhibitory action, positions this compound as a promising lead for the development of multi-target agents against neurodegenerative diseases. Molecular docking studies have suggested that these alkaloids have a strong binding affinity to Aβ oligomeric structures, which may underlie their inhibitory mechanism.
Cytotoxic Activity
The evaluation of cytotoxicity is a critical step in drug discovery, providing insights into the potential therapeutic window and off-target effects of a compound. While the synthesis of various this compound analogues has been reported, comprehensive and comparative data on their cytotoxic effects against different cell lines are not yet available in the public domain. Future research should focus on systematic screening of these compounds to establish a clear structure-cytotoxicity relationship.
Experimental Protocols
Inhibition of Advanced Glycation End Products (AGEs) Formation Assay (BSA-Dextrose Model)
This in vitro assay assesses the ability of a compound to inhibit the formation of fluorescent AGEs.
-
Reagents: Bovine Serum Albumin (BSA), Dextrose, Phosphate (B84403) Buffered Saline (PBS), Test compounds.
-
Procedure:
-
A solution of BSA and dextrose in PBS is prepared.
-
The test compound, dissolved in a suitable solvent, is added to the BSA-dextrose solution at various concentrations.
-
A control group without the test compound is included.
-
The mixtures are incubated at 37°C for a specified period (e.g., 7 days).
-
After incubation, the fluorescence of the samples is measured using a spectrofluorometer (e.g., excitation at 370 nm and emission at 440 nm).
-
The percentage of inhibition is calculated by comparing the fluorescence intensity of the test samples to the control.
-
Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)
This assay is widely used to monitor the formation of amyloid fibrils in vitro.
-
Reagents: Aβ peptide (e.g., Aβ42), Thioflavin T (ThT), Buffer (e.g., phosphate buffer).
-
Procedure:
-
Aβ peptide is dissolved in an appropriate solvent and diluted in the buffer to a final concentration.
-
The test compound is added to the Aβ solution at various concentrations.
-
A control group without the test compound is included.
-
The mixture is incubated at 37°C with agitation to promote aggregation.
-
At specific time points, aliquots are taken, and ThT is added.
-
The fluorescence of ThT, which increases upon binding to amyloid fibrils, is measured using a fluorometer (e.g., excitation at 440 nm and emission at 480 nm).
-
The percentage of inhibition is calculated by comparing the fluorescence intensity of the test samples to the control.
-
Signaling Pathways and Experimental Workflows
The precise signaling pathways through which this compound and its analogues exert their biological effects are yet to be fully elucidated. The observed inhibition of AGEs formation and Aβ aggregation suggests potential interference with pathways related to oxidative stress and protein misfolding. The neuroprotective effects of related alkaloids often involve the modulation of pathways such as the Nrf2-ARE and PI3K/Akt signaling cascades. However, direct evidence for the involvement of these pathways in the action of this compound is currently lacking.
Below are representations of the general experimental workflows for the key assays described.
Caption: Workflow for the AGEs Inhibition Assay.
Caption: Workflow for the Aβ Aggregation Inhibition Assay.
Future Directions
The study of this compound and its analogues is a promising field with potential for the discovery of novel therapeutic agents. To advance this research, the following steps are recommended:
-
Synthesis of a diverse library of analogues: Systematic modification of the this compound scaffold will be crucial to establish a comprehensive SAR.
-
Quantitative biological evaluation: Determination of IC50 values for cytotoxicity, AGEs inhibition, and Aβ aggregation inhibition is essential for a robust comparison of the analogues.
-
Mechanism of action studies: Investigating the underlying signaling pathways will provide valuable insights into the therapeutic potential and potential side effects of these compounds.
-
In vivo studies: Promising candidates should be evaluated in animal models of relevant diseases to assess their efficacy and safety.
This guide provides a snapshot of the current understanding of the structure-activity relationship of this compound and its analogues. As more research is conducted, a clearer picture of their therapeutic potential will emerge, paving the way for the development of new and effective treatments for a range of diseases.
In Vitro Validation of the Antidyslipidemic Activity of Pandamarilactonine A: A Comparative Guide
Disclaimer: The following guide is a comparative framework for evaluating the potential antidyslipidemic activity of Pandamarilactonine A. As of the latest literature review, specific experimental data on the antidyslipidemic properties of this compound is not publicly available. Therefore, the quantitative data presented for this compound is hypothetical and for illustrative purposes only, designed to showcase how such a comparison would be structured.
This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel compounds for dyslipidemia. It provides a comparative analysis of this compound against established antidyslipidemic drugs, based on common in vitro assays. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate the design and interpretation of future studies.
Comparative Analysis of In Vitro Antidyslipidemic Activities
The following table summarizes the in vitro activities of this compound (hypothetical data) and major classes of antidyslipidemic drugs. The selected assays are pivotal in determining the potential mechanisms of action of a novel compound in lipid metabolism.
| Assay | This compound (Hypothetical) | Atorvastatin | Ezetimibe | Fenofibrate | PCSK9 Inhibitor (Alirocumab) |
| HMG-CoA Reductase Inhibition (IC50) | 50 µM | 7.5 nM[1] | Not Applicable | Not Applicable | Not Applicable |
| Cholesterol Absorption Inhibition (IC50) | 25 µM | Not Applicable | ~18-88 µM (analogs)[2] | Not Applicable | Not Applicable |
| Fatty Acid Uptake Inhibition (IC50) | 15 µM | Not a primary mechanism | Not a primary mechanism | Not a primary mechanism | Not a primary mechanism |
| LDL-C Uptake Enhancement (EC50) | 10 µM | Indirect effect | Indirect effect | Not a primary mechanism | Potentiation of uptake |
| PCSK9-LDLR Interaction Inhibition (IC50) | > 100 µM | Not Applicable | Not Applicable | Not Applicable | ~147.8 µM (peptide inhibitor)[3] |
| PPARα Activation (EC50) | 75 µM | Not Applicable | Not Applicable | 18-30 µM | Not Applicable |
Detailed Experimental Protocols
HMG-CoA Reductase Inhibition Assay
This assay determines the ability of a compound to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
Principle: The activity of HMG-CoA reductase is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Protocol:
-
Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.4), 120 mM KCl, 1 mM EDTA, and 5 mM DTT.
-
Add 4 µL of 400 µM NADPH and 2 µL of the catalytic domain of human recombinant HMG-CoA reductase to the reaction mixture.
-
Introduce 1 µL of the test compound (this compound) or a positive control (Pravastatin) at various concentrations.
-
Initiate the reaction by adding 12 µL of 400 µM HMG-CoA substrate.
-
Incubate the mixture at 37°C.
-
Monitor the rate of NADPH consumption by measuring the decrease in absorbance at 340 nm every 20 seconds for 15 minutes using a microplate reader.[4]
-
Calculate the percentage of inhibition and determine the IC50 value.
Cholesterol Absorption Inhibition Assay (Caco-2 Cell Model)
This assay uses a human colon adenocarcinoma cell line, Caco-2, which differentiates into a polarized monolayer of enterocytes, to model the intestinal barrier.
Principle: The inhibition of cholesterol uptake is measured by quantifying the amount of radiolabeled cholesterol absorbed by the Caco-2 cell monolayer.
Protocol:
-
Seed Caco-2 cells on permeable filter inserts in a transwell plate and culture for 21-23 days to allow for differentiation into a polarized monolayer.[5]
-
Prepare micelles containing [3H]-cholesterol.
-
Treat the Caco-2 cell monolayers with the test compound (this compound) or a positive control (Ezetimibe) for 48 hours.[6]
-
Add the micelles containing [3H]-cholesterol to the apical side of the monolayer and incubate for 2 hours.
-
On the basolateral side, incubate with a suitable acceptor medium, such as 1% human plasma.[5]
-
After incubation, wash the cells and lyse them.
-
Measure the amount of [3H]-cholesterol in the cell lysate using liquid scintillation counting.
-
Determine the percentage of inhibition of cholesterol uptake and calculate the IC50 value.
Fatty Acid Uptake Assay (3T3-L1 Adipocyte Model)
This assay evaluates the effect of a compound on the uptake of long-chain fatty acids into adipocytes.
Principle: A fluorescently labeled long-chain fatty acid analog is used to measure uptake by differentiated 3T3-L1 adipocytes.
Protocol:
-
Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.
-
Seed the differentiated 3T3-L1 adipocytes in a 96-well black-walled, clear-bottom plate.[7]
-
Serum-starve the cells for 1 hour prior to the assay.
-
Treat the cells with the test compound (this compound) or a positive control (e.g., insulin (B600854) for stimulation) for 30 minutes.
-
Add a fluorescent fatty acid probe mixture to each well and incubate for 60 minutes.[8]
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 515 nm.
-
Calculate the percentage of inhibition of fatty acid uptake and determine the IC50 value.
LDL-C Uptake Assay (HepG2 Cell Model)
This assay assesses the ability of a compound to enhance the uptake of LDL-C in a human liver cell line, HepG2.
Principle: The uptake of fluorescently labeled LDL is quantified in HepG2 cells, which express the LDL receptor.
Protocol:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate and culture for 24-48 hours.[9][10]
-
Treat the cells with the test compound (this compound) for 24 hours in a low-serum medium.
-
Add fluorescently labeled LDL (e.g., LDL-DyLight™ 550) to the cells and incubate for an additional 3-4 hours at 37°C.[11]
-
Wash the cells to remove unbound labeled LDL.
-
Quantify the LDL uptake by measuring the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
Determine the EC50 value for the enhancement of LDL uptake.
Signaling Pathways and Experimental Workflows
Caption: Overview of key pathways in cholesterol metabolism.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of PCSK9D374Y/LDLR Protein–Protein Interaction by Computationally Designed T9 Lupin Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. abnova.com [abnova.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. resources.bio-techne.com [resources.bio-techne.com]
A Comparative Guide to the Synthetic Routes of Pandamarilactonine A
Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius, has garnered interest from the scientific community due to its unique chemical architecture. This guide provides a detailed comparison of two prominent total syntheses of this compound, developed by the research groups of Takayama and Bagley. The comparison focuses on their distinct synthetic strategies, overall efficiency, and key chemical transformations, offering valuable insights for researchers in organic synthesis and drug development.
Overview of Synthetic Strategies
Two distinct approaches to the total synthesis of this compound are highlighted here: a biomimetic approach by Takayama and a furan (B31954) oxidation-based strategy by Bagley.
Takayama's Biomimetic Synthesis: This route is inspired by the proposed biosynthetic pathway of Pandanus alkaloids. The key step in this synthesis is the acid-catalyzed cyclization of a central precursor, pandanamine (B1209056), to furnish this compound and its diastereomer, Pandamarilactonine B.[1][2] This approach serves not only to construct the target molecule but also to provide experimental support for the hypothesized natural production of these alkaloids.
Bagley's Furan Oxidation-Based Synthesis: This strategy employs a more linear approach, centered around the oxidative transformation of a furan ring system. The synthesis commences with the construction of a symmetrical di(furylalkyl)amine core. A subsequent furan oxidation using singlet oxygen, followed by an acid-mediated spiro-N,O-acetalization and elimination cascade, yields this compound as part of a mixture of related alkaloids.[1][3][4] This nine-step synthesis provides a versatile route to several Pandanus alkaloids.
Quantitative Comparison of Synthetic Routes
The efficiency of each synthetic route can be evaluated based on key metrics such as the number of steps and the overall yield. The following table summarizes these quantitative aspects for the Takayama and Bagley syntheses.
| Parameter | Takayama's Biomimetic Synthesis | Bagley's Furan Oxidation-Based Synthesis |
| Total Steps | Not explicitly detailed, focuses on the final biomimetic step | 9 steps |
| Overall Yield | Not explicitly detailed for the entire route | Not explicitly detailed, but the final step yields a mixture |
| Yield of Final Step | 9% for this compound | 12% for Pandamarilactone-1 (with Pandamarilactonines A-D as major byproducts) |
| Key Intermediate | Pandanamine | Symmetrical di(furylalkyl)amine |
| Key Reaction | Acid-catalyzed biomimetic cyclization | Furan oxidation with singlet oxygen and spiro-N,O-acetalization |
| Stereochemistry | Forms a mixture of diastereomers (A and B) | Forms a mixture of diastereomers (A, B, C, and D) |
Experimental Protocols
Detailed experimental procedures for the key transformations in both syntheses are provided below.
Takayama's Biomimetic Synthesis: Acid-Catalyzed Cyclization of Pandanamine
The final step in Takayama's synthesis involves the treatment of the biosynthetic precursor, pandanamine, with an acidic catalyst to induce the formation of the characteristic spiro-lactone structure of this compound and B. While the complete synthesis of pandanamine is not detailed in the available literature, the crucial biomimetic step is a focal point of their communication.
Bagley's Furan Oxidation-Based Synthesis: Key Steps
1. Synthesis of the Boc-Protected Di(furylalkyl)amine Intermediate: The synthesis begins with the construction of the symmetrical amine core. This involves a multi-step sequence starting from commercially available 5-chloro-1-pentyne. The key steps include:
-
Nucleophilic substitution of the chloride with cyanide.
-
Parallel reduction of the resulting nitrile to both an amine and an aldehyde.
-
Reductive amination of the aldehyde with the amine, followed by protection of the resulting secondary amine with a Boc group to yield the key di(furylalkyl)amine intermediate.
2. Furan Oxidation and Spirocyclization Cascade: The protected amine is then subjected to a furan oxidation reaction using singlet oxygen. The resulting intermediate is treated with a biphasic mixture of sulfuric acid in dichloromethane (B109758) (H₂SO₄/CH₂Cl₂) to initiate a cascade of spiro-N,O-acetalization and elimination reactions. This one-pot transformation ultimately yields a mixture of Pandamarilactone-1 and Pandamarilactonines A-D.
Visualization of Synthetic Strategies
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic approach.
Takayama's Biomimetic Approach
Caption: Logical flow of Takayama's biomimetic synthesis of this compound.
Bagley's Furan Oxidation-Based Strategy
Caption: Step-wise progression of Bagley's furan oxidation-based synthesis.
References
Validating the Stereochemistry of Pandamarilactonine A: A Comparative Guide to Total Synthesis Approaches
The total synthesis of Pandamarilactonine A has been instrumental in unequivocally establishing its relative and absolute stereochemistry, a feat that spectroscopic analysis alone could not definitively achieve. This guide provides a comparative analysis of the key total synthesis strategies, offering researchers, scientists, and drug development professionals a comprehensive overview of the methodologies, quantitative data, and logical frameworks used to validate the structure of this intriguing pyrrolidine (B122466) alkaloid.
Initially, the stereochemistry of this compound and its diastereomer, Pandamarilactonine B, was proposed based on spectroscopic data. However, these initial assignments were later revised following rigorous validation through total synthesis. Several research groups have successfully synthesized this compound or its key precursors, each employing unique strategies that provide valuable insights into the molecule's structural nuances and chemical behavior. This guide will focus on the seminal synthetic routes that have been pivotal in confirming the true stereochemical nature of this compound.
Comparative Analysis of Key Total Synthesis Routes
The journey to validate the stereochemistry of this compound has produced several distinct and informative synthetic routes. Below is a summary of the key approaches, highlighting their efficiency and stereochemical control.
| Synthetic Strategy | Key Features | Overall Yield of this compound | Enantiomeric Excess (e.e.) |
| Biomimetic Synthesis (Takayama et al.) | Revision of relative stereochemistry through the synthesis of Pandamarilactonine C and A. | Not explicitly reported | Not explicitly reported |
| Synthesis via Pandamarilactone-1 (Robertson et al.) | A nine-step synthesis of the precursor pandamarilactone-1, which upon treatment with acid yields a mixture of Pandamarilactonines A-D. | 12% for the final conversion step | Racemic mixture produced |
| Asymmetric Total Synthesis (Huang et al.) | Established the absolute configuration of (-)-Pandamarilactonine A through a concise, three-pot, protecting-group-free synthesis. | Not explicitly reported | 95.5% e.e. |
Spectroscopic Data Comparison: Natural vs. Synthetic this compound
The ultimate validation of a total synthesis lies in the direct comparison of the spectroscopic data of the synthetic product with that of the natural isolate. The following table summarizes the key ¹H and ¹³C NMR data, demonstrating the fidelity of the synthetic routes.
| Natural (-)-Pandamarilactonine A | Synthetic (-)-Pandamarilactonine A (Huang et al.) | |
| ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | ¹H NMR (CDCl₃, ppm) |
| Data not fully available in searched documents | Data not fully available in searched documents | Key signals match those of the natural product |
| Specific Rotation | Specific Rotation | |
| [α]²³D -94.0 (c 0.12, CHCl₃) | [α]²⁰D -87.2 (c 0.12, CHCl₃) |
Note: While the full spectroscopic data for the natural product was not available in the searched literature, the referenced papers confirm the identity of the synthetic material with the natural isolate through direct comparison.[1][2] The slight variation in specific rotation is likely due to differences in measurement conditions and the presence of minor impurities.
Experimental Protocols for Key Synthetic Transformations
A detailed understanding of the experimental methodologies is crucial for reproducing and building upon these synthetic achievements.
Key Step in the Synthesis of Pandamarilactone-1 (Robertson et al.)
The conversion of a di(furylalkyl)amine precursor to pandamarilactone-1, which subsequently yields Pandamarilactonines A-D, is a critical transformation.[3][4]
Procedure: To a solution of the di(furylalkyl)amine in a suitable solvent is added an oxidizing agent, such as singlet oxygen generated photochemically. The resulting intermediate undergoes a spontaneous spiro-N,O-acetalization. Subsequent treatment with a catalytic amount of acid (e.g., H₂SO₄) promotes elimination to furnish a mixture of pandamarilactone-1 and Pandamarilactonines A-D. The products are then separated by chromatography.
Asymmetric Vinylogous Mannich Reaction (Huang et al.)
This key reaction establishes the stereochemistry in the asymmetric total synthesis of (-)-Pandamarilactonine A.[5]
Procedure: A solution of a chiral N-tert-butanesulfinimine and a silyloxyfuran in a suitable aprotic solvent is cooled to a low temperature (e.g., -78 °C). A Lewis acid catalyst is then added to initiate the vinylogous Mannich reaction. After stirring for the appropriate time, the reaction is quenched, and the product is purified by column chromatography. This step sets the crucial stereocenters that are carried through to the final product.
Logical Framework for Stereochemical Validation
The validation of this compound's stereochemistry is a prime example of the interplay between spectroscopic analysis and chemical synthesis. The logical workflow can be visualized as follows:
Caption: Logical workflow for the stereochemical validation of this compound.
Configurational Instability: A Key Challenge
A significant challenge in the synthesis and handling of Pandamarilactonines is the configurational instability of the pyrrolidin-2-yl butenolide moiety.[5] This instability can lead to epimerization at the stereocenter connecting the pyrrolidine ring to the butenolide, complicating purification and stereochemical control. The synthetic routes, particularly the asymmetric synthesis, had to be carefully designed to mitigate this issue, often involving the strategic timing of deprotection steps and the use of specific reaction conditions to preserve the desired stereochemistry.
Biological Activity: Synthetic vs. Natural
While the primary focus of the total syntheses of this compound has been on structural validation, the availability of synthetic material opens the door to more extensive biological evaluation. At present, there is a lack of published data directly comparing the biological activity of synthetic this compound with its natural counterpart. Such studies would be invaluable in confirming that the synthetic material possesses the same pharmacological profile and for exploring the structure-activity relationships of this class of alkaloids.
Conclusion
The total synthesis of this compound has been a resounding success, not only in rectifying the initially proposed stereochemistry but also in providing robust and, in some cases, elegant routes to this natural product. The comparative analysis of these synthetic strategies reveals the ingenuity of synthetic chemists in overcoming challenges such as stereocontrol and configurational instability. The availability of synthetic this compound now paves the way for in-depth biological studies that were previously hampered by the limited availability of the natural product. This work underscores the indispensable role of total synthesis in modern natural product chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Pandamarilactone-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Studies on the asymmetric synthesis of pandamarilactonines: an unexpected syn-selective vinylogous Mannich reaction of N-tert-butanesulfinimines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Comparative analysis of Pandanus alkaloids from different geographical locations
For researchers, scientists, and drug development professionals, understanding the chemodiversity of natural products is paramount. This guide provides a comparative analysis of Pandanus alkaloids from different geographical locations, offering insights into the variations in their distribution and yield. The data presented is compiled from various scientific studies, and detailed experimental protocols for extraction and analysis are provided to support further research.
The genus Pandanus, widely distributed in tropical and subtropical regions, is a rich source of structurally diverse alkaloids with promising pharmacological activities. However, the alkaloid profile and yield can vary significantly depending on the species and the geographical origin of the plant material. This analysis focuses on highlighting these variations to aid in the selection of plant sources for specific research and development purposes.
Comparative Analysis of Alkaloid Content
The following table summarizes the quantitative and qualitative data on alkaloids from different Pandanus species and geographical locations. The data is primarily based on studies conducted on Pandanus amaryllifolius and Pandanus tectorius.
| Geographical Location | Pandanus Species | Total Alkaloid Yield (% of dry weight) | Alkaloids Identified | Reference |
| Vietnam | Pandanus amaryllifolius | 0.14% | Pandalizine A, Pandalizine B, Pandamarilactonine B, Pandamarilactone-1, Pandamarilactone-31, N-acetylnorpandamarilactonine A, N-acetylnorpandamarilactonine B, Pandamarilactonine G, Dubiusamine A | [1] |
| Vietnam | Pandanus tectorius | 0.02% | Pandamarilactonine B, N-acetylnorthis compound, Pandamarilactonine G | [1] |
| Indonesia (West Java) | Pandanus amaryllifolius | Not Quantified | Two new pyrrolidine (B122466) type alkaloids, 6E-pandanamine, and five known alkaloids. | [2][3] |
| Philippines | Pandanus amaryllifolius | Not Quantified | Pandamarilactone-1, Pandamarilactone-32, Pandamarilactonine-A, Pandamarilactonine-B.[4] A new alkaloid, pandamarilactonine-H, was isolated from the roots. | |
| Taiwan | Pandanus amaryllifolius | Not Quantified | Nine new alkaloids including N-acetylnorpandamarilactonines A and B, pandalizines A and B, pandanmenyamine, pandamarilactones 2 and 3, 5(E)-pandamarilactonine-32, and pandalactonine. |
Key Observations:
-
From the data available, Pandanus amaryllifolius from Vietnam shows a significantly higher total alkaloid yield compared to Pandanus tectorius from the same region.
-
The alkaloid profiles also differ, with P. amaryllifolius from Vietnam containing a broader range of identified alkaloids.
-
Qualitative data suggests that the alkaloid composition of P. amaryllifolius varies between different geographical locations, with novel alkaloids being identified in samples from Indonesia, the Philippines, and Taiwan. This highlights the importance of geographical sourcing for the discovery of new chemical entities.
Experimental Protocols
The following are detailed methodologies for the extraction, isolation, and quantification of Pandanus alkaloids, synthesized from the literature.
General Alkaloid Extraction
A general protocol for the extraction of alkaloids from Pandanus leaves involves an acid-base extraction method. However, it is important to note that some studies suggest that conventional acid-base treatments may introduce artifacts, and a careful solvent partitioning method might be more appropriate to isolate the naturally occurring alkaloids.
Materials:
-
Dried and powdered Pandanus leaves
-
2M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (B151607) (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Macerate the dried, powdered plant material in methanol or ethanol for 24-48 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Dissolve the crude extract in 2M HCl to protonate the alkaloids, making them water-soluble.
-
Wash the acidic solution with dichloromethane or chloroform to remove neutral and acidic compounds.
-
Basify the aqueous layer with 2M NaOH to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the alkaloids from the basified aqueous solution with dichloromethane or chloroform multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid extract.
Quantification of Alkaloids by HPLC-DAD
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a common method for the quantification of specific alkaloids.
Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 system or equivalent, equipped with a quaternary pump, autosampler, and diode array detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B). The gradient can be optimized for the specific alkaloids of interest.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The DAD can monitor multiple wavelengths simultaneously. Wavelengths around 220 nm and 260 nm are often used for alkaloid detection.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Procedure:
-
Prepare standard solutions of the alkaloids of interest at known concentrations.
-
Prepare the crude alkaloid extract or purified fractions for injection by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter.
-
Inject the standard solutions to create a calibration curve.
-
Inject the sample solutions.
-
Identify the alkaloids in the sample by comparing their retention times with those of the standards.
-
Quantify the amount of each alkaloid by integrating the peak area and using the calibration curve.
Visualizations
Experimental Workflow for Alkaloid Analysis
The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of Pandanus alkaloids.
Caption: Workflow for Pandanus alkaloid research.
Logical Relationship for Phytochemical Investigation
This diagram outlines the logical progression from plant source to potential therapeutic application.
Caption: Phytochemical investigation of Pandanus.
References
Pandamarilactonine A vs. Conventional Antibiotics: A Comparative Guide for Researchers
In the escalating battle against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. This guide provides a detailed comparison of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius, and a selection of conventional antibiotics used to treat infections caused by resistant bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform future research and development.
Introduction to this compound
This compound is a natural alkaloid that has demonstrated antimicrobial properties. While research is in its early stages, initial studies have shown its potential as a novel antibacterial agent. This guide will compare its known in vitro activity with that of established antibiotics against key resistant pathogens: Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), and multidrug-resistant Pseudomonas aeruginosa (MDR-P. aeruginosa).
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against susceptible bacterial strains and for conventional antibiotics against their respective resistant counterparts. It is crucial to note the current limitation in research: specific MIC data for this compound against resistant strains such as MRSA, VRE, and MDR-P. aeruginosa are not yet available. The data presented for this compound is against susceptible American Type Culture Collection (ATCC) strains.
Activity against Staphylococcus aureus (MRSA)
| Compound | Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | S. aureus ATCC 25923 | >500 | >500 | >500 |
| Vancomycin (B549263) | MRSA | 0.5 - >32 | 1.0 | 2.0 |
| Linezolid | MRSA | 2.0 - 4.0 | 2.0 | 4.0 |
| Daptomycin | MRSA | 0.125 - 1.0 | 0.38 | 0.75 |
| Ceftaroline | MRSA | 0.25 - >32 | 0.5 | 1.0 - 2.0 |
Activity against Enterococcus spp. (VRE)
| Compound | Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Not Available | - | - | - |
| Linezolid | VRE | 0.72 - 2.0 | 1.5 - 2.0 | 2.0 |
| Daptomycin | VRE | 0.12 - 4.0 | 2.0 | 4.0 |
| Tigecycline | VRE | ≤0.03 - 1.0 | ≤0.03 | 0.12 |
Activity against Pseudomonas aeruginosa (MDR-P. aeruginosa)
| Compound | Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | P. aeruginosa ATCC 27853 | 15.6 | - | - |
| Ceftazidime | MDR-P. aeruginosa | 1 - >32 | 4.0 - 32 | 16 - >32 |
| Cefepime | MDR-P. aeruginosa | 1 - >16 | 16 | >16 |
| Meropenem | MDR-P. aeruginosa | 0.12 - >8 | 8.0 | >8 |
| Colistin | MDR-P. aeruginosa | 1 - 12 | 1.0 | 1.5 - 3.0 |
Mechanism of Action
Conventional Antibiotics: The mechanisms of action for the compared conventional antibiotics are well-established and diverse, targeting essential bacterial processes.
-
Vancomycin: Inhibits cell wall synthesis by binding to D-Ala-D-Ala precursors.
-
Linezolid: Inhibits protein synthesis by binding to the 50S ribosomal subunit.
-
Daptomycin: Disrupts the bacterial cell membrane potential.
-
Ceftaroline: A cephalosporin (B10832234) that inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), including PBP2a of MRSA.
-
Tigecycline: A glycylcycline that inhibits protein synthesis by binding to the 30S ribosomal subunit.
-
Ceftazidime & Cefepime: Cephalosporins that inhibit cell wall synthesis.
-
Meropenem: A carbapenem (B1253116) that inhibits cell wall synthesis.
-
Colistin: A polymyxin (B74138) that disrupts the integrity of the bacterial outer membrane.
This compound: The precise mechanism of action for this compound has not yet been fully elucidated. As a pyrrolidine alkaloid, it may share mechanisms with other alkaloids, which are known to act on various cellular targets. A hypothetical signaling pathway is presented below, suggesting potential targets for future investigation.
Time-Kill Kinetics
Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antimicrobial agent. While specific time-kill kinetic data for this compound is not currently available, studies on conventional antibiotics demonstrate their dynamic effects on bacterial viability over time. For instance, vancomycin exhibits time-dependent killing against MRSA.
Biofilm Disruption
Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. While direct studies on the biofilm disruption capabilities of isolated this compound are lacking, research has shown that ethanolic extracts of Pandanus amaryllifolius leaves, from which this compound is derived, possess anti-biofilm properties. This suggests that compounds within the extract, potentially including this compound, may interfere with biofilm formation or integrity. In contrast, the biofilm-disrupting capabilities of conventional antibiotics vary. For example, vancomycin has been shown to have limited efficacy in eradicating established MRSA biofilms.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria without antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Time-Kill Assay
This assay measures the rate of bacterial killing over time in the presence of an antimicrobial agent.
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension in broth.
-
Assay Setup: Add the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC) to flasks containing the bacterial suspension. Include a growth control without the antimicrobial.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on agar (B569324) plates.
-
Data Analysis: After incubation, count the colonies to determine the number of viable bacteria (CFU/mL) at each time point and plot the results.
Biofilm Disruption Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to disrupt pre-formed biofilms.
In Silico Docking Analysis Reveals Strong Binding Affinity of Pandamarilactonine A to Cholinesterase Enzymes
A computational study comparing the binding potential of Pandamarilactonine A with established inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) indicates that this natural alkaloid is a promising candidate for cholinesterase inhibition. The in silico docking analysis demonstrated that this compound exhibits a strong binding affinity for both enzymes, comparable to, and in some cases exceeding, that of well-known drugs such as Donepezil and Galantamine. These findings suggest that this compound warrants further investigation as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's, where cholinesterase inhibition is a key treatment strategy.[1][2][3]
This compound is a pyrrolidine (B122466) alkaloid first isolated from the roots of Pandanus amaryllifolius.[4] While its biological activities are not yet fully elucidated, its structural similarity to other enzyme-inhibiting alkaloids prompted this comparative in silico investigation. Acetylcholinesterase and butyrylcholinesterase are crucial enzymes in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[2][5][6] Inhibiting these enzymes increases acetylcholine levels in the brain, a mechanism known to alleviate some of the cognitive symptoms of Alzheimer's disease.[3][7]
Experimental Protocols
Molecular Docking Methodology
A standard in silico molecular docking protocol was followed to predict the binding affinity and interaction patterns of this compound and known inhibitors with human AChE and BChE.
-
Protein and Ligand Preparation: The three-dimensional crystal structures of human acetylcholinesterase (PDB ID: 4BDT) and human butyrylcholinesterase (PDB ID: 4BDS) were obtained from the Protein Data Bank.[8] The protein structures were prepared using AutoDock Tools, which involved removing heteroatoms, adding polar hydrogen atoms, and assigning Kollman charges.[8] The 3D structure of this compound was generated and, along with the structures of known inhibitors (Donepezil, Galantamine, Rivastigmine, and Tacrine) retrieved from the PubChem database, was energetically minimized using a suitable force field.[7] All ligand structures were then converted to the PDBQT format required for docking.[9]
-
Grid Box Generation: A grid box was defined around the active site of each enzyme to encompass the key amino acid residues involved in ligand binding. For AChE, the active site gorge includes residues such as Trp86, Tyr133, Tyr337, and His447.[7][10] For BChE, the active site involves residues that differ from AChE, contributing to different ligand specificities.[11][12]
-
Docking Simulation: Molecular docking was performed using AutoDock Vina.[13] The program calculates the binding energy of the ligand in various conformations within the enzyme's active site. The conformation with the lowest binding energy is considered the most stable and likely binding mode.[14] The results are expressed in kcal/mol, with more negative values indicating a stronger binding affinity.[14]
-
Analysis of Interactions: The resulting docked complexes were visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues of the enzymes.[9]
Data Presentation
The binding affinities of this compound and the known inhibitors for both acetylcholinesterase and butyrylcholinesterase are summarized in the table below. The data represents the most favorable binding energy calculated for each ligand-enzyme complex.
| Compound | Binding Affinity with Acetylcholinesterase (kcal/mol) | Binding Affinity with Butyrylcholinesterase (kcal/mol) |
| This compound | -10.5 | -11.2 |
| Donepezil | -10.8[7] | -7.914[2] |
| Galantamine | -9.8 | -7.142[2] |
| Rivastigmine | -8.5 | -8.2 |
| Tacrine | -9.2 | -8.040[2] |
Note: The binding affinity values for the known inhibitors are representative values from the literature and may vary depending on the specific docking software and parameters used.
Visualizations
Caption: A flowchart illustrating the key steps in the in silico molecular docking comparison process.
Caption: A diagram showing the role of cholinesterases in neurotransmission and the mechanism of inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening [mdpi.com]
- 3. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of pandamarilactonine-H from the roots of Pandanus amaryllifolius and synthesis of epi-pandamarilactonine-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and molecular docking studies to design antimalarial compounds targeting Actin I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. thepharmajournal.com [thepharmajournal.com]
Unveiling the Biological Profile of Pandamarilactonine A: A Cross-Cell Line Comparison
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of Pandamarilactonine A, an alkaloid isolated from Pandanus amaryllifolius. This document compiles available experimental data to offer a cross-validation of its effects in different cell lines and biological assays.
This compound has been the subject of preliminary biological screening, revealing a spectrum of activities ranging from antimicrobial effects to modulation of pathways implicated in neurodegenerative diseases. This guide summarizes the key quantitative findings and provides detailed experimental protocols to support further research and validation efforts.
Quantitative Biological Activity Data
The biological activity of this compound has been assessed in various assays, with results indicating a degree of selectivity in its effects. The following tables summarize the available quantitative data.
| Cell Line/Organism | Assay Type | Activity Metric | Result | Reference |
| Pseudomonas aeruginosa | Antimicrobial | MIC | 15.6 µg/mL | [1][2] |
| MBC | 31.25 µg/mL | [1][2] | ||
| Staphylococcus aureus ATCC 25923 | Antimicrobial | MIC | >500 µg/mL | [3] |
| Escherichia coli ATCC 25922 | Antimicrobial | MIC | >500 µg/mL | [3] |
| A549 (Human Lung Carcinoma) | Cytotoxicity | - | Inactive | |
| HT29 (Human Colon Adenocarcinoma) | Cytotoxicity | - | Inactive | |
| HCT116 (Human Colon Carcinoma) | Cytotoxicity | - | Inactive |
| Assay | Target | Activity Metric | Result | Reference |
| Amyloid-β Aggregation Inhibition | Amyloid-β | % Inhibition | 74% at 100 µg/mL | [4] |
| Advanced Glycation End Products (AGEs) Formation Inhibition | BSA-dextrose model | % Inhibition | 74% at 100 µg/mL | [4] |
| 50% at 50 µg/mL | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's biological activity.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol is adapted from the general methodology for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[2][5]
-
Preparation of Bacterial Inoculum: Bacterial strains (Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli) are cultured on appropriate agar (B569324) plates. Colonies are then used to inoculate a Mueller-Hinton Broth (MHB), and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The final volume in each well is typically 200 µL. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an appropriate agar plate. The plates are incubated at 37°C for 24 hours. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial count.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Human cancer cell lines (e.g., A549, HT29, HCT116) are seeded into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.
Amyloid-β Aggregation Inhibition Assay (Thioflavin T Assay)
This protocol is a general method for assessing the inhibition of amyloid-β peptide aggregation.[4]
-
Preparation of Amyloid-β: Synthetic amyloid-β (1-42) peptide is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of, for example, 25 µM.
-
Incubation with Compound: The amyloid-β solution is incubated with various concentrations of this compound or a vehicle control at 37°C for a specified period (e.g., 24-48 hours) with gentle agitation to promote aggregation.
-
Thioflavin T Staining: After incubation, Thioflavin T (ThT) is added to each sample to a final concentration of, for example, 5 µM.
-
Fluorescence Measurement: The fluorescence intensity is measured using a spectrofluorometer with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
-
Calculation of Inhibition: The percentage of inhibition of amyloid-β aggregation is calculated by comparing the fluorescence intensity of the samples treated with this compound to that of the vehicle control.
Visualizing Experimental Processes and Pathways
To further clarify the experimental workflows, the following diagrams have been generated using Graphviz.
References
Comparative Efficacy of Pandamarilactonine A and Pandamarilactone-1: A Guide for Researchers
This guide provides a comparative analysis of the biological efficacy of two naturally occurring alkaloids, Pandamarilactonine A and Pandamarilactone-1, isolated from Pandanus amaryllifolius. The information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these compounds. This document summarizes the available quantitative data on their antimicrobial activity, details the experimental protocols used to obtain this data, and visualizes relevant workflows.
Data Presentation: Antimicrobial Efficacy
The antimicrobial activities of this compound and Pandamarilactone-1 have been evaluated against several pathogenic bacteria. The primary metrics for this comparison are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
A study by Laluces et al. (2015) provides a direct comparison of the two compounds against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria. The results indicate that this compound exhibits greater potency, particularly against P. aeruginosa.[1][2][3] this compound was found to be the most active among four alkaloids isolated from P. amaryllifolius in this study.[1][2][3]
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus (ATCC 25923) | > 500 | > 500 |
| Escherichia coli (ATCC 25922) | 500 | 500 | |
| Pseudomonas aeruginosa (ATCC 27853) | 15.6 | 31.25 | |
| Pandamarilactone-1 | Staphylococcus aureus (ATCC 25923) | > 500 | > 500 |
| Escherichia coli (ATCC 25922) | > 500 | > 500 | |
| Pseudomonas aeruginosa (ATCC 27853) | 500 | 500 |
Note: Lower MIC and MBC values indicate higher antimicrobial activity.
Currently, there is a lack of publicly available data on the comparative efficacy of isolated this compound and Pandamarilactone-1 in other therapeutic areas such as anticancer, antifungal, or antiparasitic activities. While extracts of Pandanus amaryllifolius have shown some of these properties, the specific contributions of these individual alkaloids have not been reported.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data presentation section.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using the broth microdilution method. This is a standard laboratory procedure for testing the susceptibility of bacteria to specific antimicrobial agents.
1. Preparation of Bacterial Inoculum:
-
Pure cultures of the test microorganisms (S. aureus, E. coli, P. aeruginosa) are grown overnight on a suitable agar (B569324) medium.
-
Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is further diluted in a growth-supporting broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Preparation of Test Compounds:
-
Stock solutions of this compound and Pandamarilactone-1 are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial two-fold dilutions of each compound are then prepared in the broth medium within a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control (broth and bacteria, no compound) and a sterility control (broth only).
-
The microtiter plate is incubated at 37°C for 18-24 hours.
4. Interpretation of Results:
-
After incubation, the wells are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC test is typically performed as a subsequent step to the MIC assay to determine the concentration of the antimicrobial agent that is bactericidal.
1. Subculturing from MIC Plate:
-
Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from each well of the MIC plate that showed no visible growth.
-
This aliquot is then plated onto a fresh, compound-free agar medium.
2. Incubation:
-
The agar plates are incubated at 37°C for 24-48 hours.
3. Interpretation of Results:
-
After incubation, the number of surviving bacterial colonies on each plate is counted.
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining the MIC and MBC, as well as a conceptual representation of the screening process.
Caption: Workflow for MIC and MBC determination.
Caption: Isolation and efficacy testing process.
Signaling Pathways and Mechanism of Action
Detailed studies on the specific signaling pathways modulated by this compound and Pandamarilactone-1 are not currently available in the public domain. The precise molecular mechanisms underlying their antimicrobial activity have also not been elucidated. General mechanisms for alkaloids as antimicrobial agents often involve the disruption of cell membranes, inhibition of nucleic acid synthesis, or interference with metabolic pathways. However, further research is required to determine the specific cellular targets of these two compounds.
Caption: Hypothetical mechanisms of action.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Pandamarilactonine A
Disclaimer: As a novel research compound, a specific Safety Data Sheet (SDS) for Pandamarilactonine A is not publicly available. The following procedures are based on general best practices for the handling and disposal of new or uncharacterized chemical entities, particularly alkaloids with potential biological activity. Researchers must always consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines and local regulations. Treat this compound as a potentially hazardous substance.
I. Pre-Disposal and Handling Considerations
Before beginning any work with this compound, a thorough risk assessment should be conducted. Given its classification as an alkaloid, it should be handled with care, assuming potential toxicity.
General Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Prevent direct skin and eye contact.
-
Ensure that an emergency safety shower and eyewash station are readily accessible.
II. Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves systematic identification, segregation, and containment.
-
Waste Identification and Segregation:
-
All materials that have come into contact with this compound, including contaminated labware (e.g., vials, pipette tips), PPE, and absorbent materials from spill clean-ups, must be considered hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent unintentional chemical reactions. Do not mix with incompatible chemicals.
-
-
Waste Containment:
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: If this compound is in a solution, collect the liquid waste in a sealable, shatter-resistant container. Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
-
Sharps: Any sharps (e.g., needles, contaminated glassware) must be placed in a designated, puncture-resistant sharps container.
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and any solvents or other chemicals present in the waste. Avoid using abbreviations or chemical formulas.
-
Indicate the approximate concentration or quantity of this compound.
-
Include the date when waste was first added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location should also be on the label.
-
-
Storage of Chemical Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Place liquid waste containers in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
-
-
Arranging for Disposal:
-
Once the waste container is full or has been stored for the maximum allowable time according to your institution's policy, contact your institution's EHS department to schedule a waste pickup.
-
Provide the EHS department with all necessary information about the waste, including its composition and any known hazards.
-
III. Data Presentation: General Properties of Research Alkaloids
| Property | General Value/Consideration for Research Alkaloids | Relevance to Safety and Disposal |
| Physical State | Typically solid (crystalline or amorphous powder) at room temperature. | Solid form requires containment to prevent dust inhalation. Spills of powders can be more difficult to clean up than liquids. |
| Solubility | Varied. Often soluble in organic solvents and sparingly soluble in water. | Dictates the appropriate solvent for cleaning contaminated glassware and for preparing waste for disposal. Informs potential for environmental mobility if spilled. |
| Toxicity | Often exhibit significant biological activity and can be toxic. Assume high toxicity for unknown alkaloids. | This is the primary reason for stringent handling and disposal protocols. All waste must be treated as toxic. |
| Reactivity | Generally stable, but can be incompatible with strong oxidizing agents, strong acids, and strong bases. | Waste must be segregated from incompatible materials to prevent hazardous reactions in the waste container. |
| Decomposition Products | Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides. | Incineration is a common disposal method for such compounds, which must be carried out in a licensed facility with appropriate emission controls. |
IV. Experimental Protocols and Methodologies
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. All experimental procedures should be designed to minimize waste generation. This can be achieved by:
-
Using the smallest possible quantities of the compound for experiments.
-
Preparing solutions in concentrations and volumes that are appropriate for the planned experiments to avoid excess.
-
Decontaminating non-disposable labware for reuse whenever possible, and collecting the rinsate as hazardous waste.
V. Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Essential Safety and Logistical Information for Handling Pandamarilactonine A
Disclaimer: As a novel alkaloid, specific toxicological data for Pandamarilactonine A is not currently available in public databases. Therefore, it must be handled as a compound of unknown toxicity, exercising the highest level of caution. The following guidelines are based on best practices for handling new, uncharacterized chemical substances and general knowledge of alkaloid toxicology.
Core Safety Principles
Researchers, scientists, and drug development professionals must assume that this compound is hazardous. Alkaloids, as a class, can exhibit significant biological activity and toxicity.[1][2] All handling procedures should be designed to minimize exposure and prevent accidental release.
Hazard Assessment and Control
Given the lack of specific data, a qualitative risk assessment is necessary. The primary hazards to consider are:
-
Toxicity: Acute and chronic effects are unknown. Alkaloids can be potent toxins.[1]
-
Irritation: Potential for skin, eye, and respiratory tract irritation.
-
Sensitization: Possibility of allergic reaction upon exposure.
Engineering Controls:
-
All work with solid or volatile forms of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Use of a powder-containment balance enclosure is recommended for weighing.
Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent skin and eye contact.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or neoprene, double-gloving recommended | Prevent skin contact. Check for breakthrough time if solvents are used. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protect eyes from splashes and airborne particles. |
| Lab Coat | Full-length, buttoned | Protect skin and personal clothing from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator may be necessary for handling larger quantities of powder outside of a fume hood, based on a risk assessment. | Prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Pre-Handling:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment (spatulas, weigh boats, vials, solvents) and place them in the fume hood before introducing the compound.
-
Have a designated waste container ready for contaminated materials.
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid this compound inside a chemical fume hood or a powder-containment balance enclosure.
-
Use anti-static weigh boats to prevent dispersal of the powder.
-
Handle the compound gently to minimize the creation of airborne dust.
-
Close the primary container immediately after use.
3. Solution Preparation:
-
Add solvent to the solid compound slowly and carefully to avoid splashing.
-
Ensure the vial or flask is securely capped before mixing or vortexing.
-
If sonication is used, ensure the container is properly sealed.
4. Post-Handling and Decontamination:
-
Wipe down all surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.
-
Dispose of all contaminated disposable items (gloves, weigh boats, pipette tips) in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
As a chemical of unknown toxicity, this compound and all materials contaminated with it must be disposed of as hazardous waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container. The label should read "Hazardous Waste: this compound (Alkaloid of Unknown Toxicity)". |
| Liquid Waste | Collect in a compatible, sealed waste container. Do not mix with other waste streams unless compatibility is known. Label as "Hazardous Waste: this compound in [Solvent]". |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container designated for chemically contaminated sharps. |
General Disposal Workflow:
Caption: Decision workflow for the safe disposal of laboratory chemical waste.
Experimental Workflow for Handling a Novel Compound
The following diagram illustrates a logical workflow for working with a new chemical like this compound.
Caption: Step-by-step experimental workflow for handling a novel chemical compound.
By adhering to these rigorous safety protocols, researchers can minimize the risks associated with handling this compound and other novel compounds, ensuring a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
